molecular formula C32H16N8Ni B13154758 Nickel phthalocyanine CAS No. 26893-94-7

Nickel phthalocyanine

Cat. No.: B13154758
CAS No.: 26893-94-7
M. Wt: 571.2 g/mol
InChI Key: LVIYYTJTOKJJOC-UHFFFAOYSA-N
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Description

Nickel Phthalocyanine (NiPc) is a coordination complex featuring a nickel ion (Ni²⁺) at the center of a planar, macrocyclic phthalocyanine ligand, resulting in a highly conjugated and aromatic structure . This compound is supplied as a very dark blue to bluish-black crystalline powder and is characterized by exceptional thermal stability, with a melting point exceeding 300°C . This macrocyclic compound is a versatile material with significant potential across multiple research fields. In sustainable energy and catalysis, NiPc is a prominent electrocatalyst for the Carbon Dioxide Reduction Reaction (CO2RR), demonstrating high efficiency and selectivity in converting CO2 to carbon monoxide (CO) . Its utility extends to other energy applications, as it functions as a p-type semiconductor and can be incorporated into nanocomposites for thermoelectric generators or used as a sensitizer in photocatalytic systems for hydrogen production . In the biomedical and life sciences, recent research highlights the robust antioxidant potential of this compound, with one study showing 85% radical scavenging activity in a DPPH assay . It also exhibits notable antibacterial properties against species such as Escherichia coli and Staphylococcus aureus , making it a compound of interest for therapeutic development. Furthermore, its well-defined optical properties, including a characteristic Q-band absorption at approximately 670 nm , make it suitable for material science and sensing applications. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Avoid breathing its dust, and use personal protective equipment. For safe handling, refer to the Safety Data Sheet (SDS).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

26893-94-7

Molecular Formula

C32H16N8Ni

Molecular Weight

571.2 g/mol

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)

InChI

InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

LVIYYTJTOKJJOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ni+2]

Related CAS

26893-94-7

Origin of Product

United States

Synthesis Methodologies for Nickel Phthalocyanine and Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing nickel phthalocyanine (B1677752) typically involve the cyclotetramerization of phthalic acid derivatives in the presence of a nickel salt. These one-pot reactions are robust and widely used for producing bulk quantities of the pigment.

A prevalent and cost-effective method for synthesizing metallophthalocyanines, including NiPc, involves the reaction of phthalic anhydride with urea, which serves as the nitrogen source. mdpi.com This process requires heating a mixture of phthalic anhydride, urea, and a nickel salt, such as nickel chloride, to elevated temperatures. aip.org The reaction proceeds via the formation of an intermediate, 1-amino-3-iminoisoindoline. nih.gov

The synthesis is typically conducted at temperatures around 190-200°C. aip.orgtandfonline.com A catalyst, most commonly ammonium molybdate, is essential to facilitate the formation of the key intermediate and improve the reaction yield. aip.orgnih.govresearchgate.net The reaction can be carried out as a melt (fusion process) or in the presence of a high-boiling organic solvent like nitrobenzene or hexachlorobutadiene to ensure a more homogeneous reaction mixture. tandfonline.comscispace.com After the reaction is complete, the crude product is purified by washing with solvents like methanol and water to remove unreacted starting materials and byproducts. aip.org

Table 1: Reaction Conditions for Phthalic Anhydride and Urea-Based Synthesis of NiPc
ReactantsNickel SourceCatalystSolvent/MethodTemperatureReference
Phthalic anhydride, UreaNickel SaltAmmonium MolybdateFusion (Melt)~199°C aip.org
Phthalic anhydride, UreaCupric oxychloride (example for MPc)Ammonium MolybdateHexachlorobutadiene190°C tandfonline.com
3-Nitrophthalic anhydride, UreaCobalt Salt (example for derivative)Ammonium MolybdateNitrobenzene185°C scispace.com

Another conventional route for the synthesis of nickel phthalocyanine involves starting from o-cyanobenzamide. Phthalocyanines can be formed by heating a phthalic acid derivative, such as o-cyanobenzamide, with a nitrogen source where necessary, in the presence of a metal derivative. nih.gov

In a specific preparation, nickel(II) phthalocyanine is synthesized by reacting o-cyanobenzamide with powdered nickel. jmchemsci.com The reaction mixture includes naphthalene, which acts as a diluent, and is heated to a temperature of 230°C for one hour. jmchemsci.com Following the reaction, the product is treated with boiling acetone and washed with sodium hydroxide solution to remove the remaining naphthalene, yielding the final NiPc product. jmchemsci.com

Advanced and Controlled Synthesis Approaches

Advanced synthesis methods are employed to gain greater control over the purity, structure, and morphology of this compound, which is particularly crucial for applications in electronics and materials science. These techniques include methods for creating highly ordered thin films and more environmentally friendly processes.

Thermal evaporation is a physical vapor deposition (PVD) technique widely used to fabricate thin films of this compound for electronic and optical applications. aip.orgmdpi.com The process is conducted under high vacuum conditions (e.g., p = 2 × 10⁻⁶ Torr). mdpi.com Bulk NiPc material is placed in a resistive heating source (like a boat or coil) inside a vacuum chamber. vaccoat.com An electric current heats the source, causing the NiPc to sublimate. mdpi.comvaccoat.com The vaporized molecules then travel in a straight line and condense onto a substrate (such as glass, silicon, or quartz) placed in the chamber, forming a thin film. aip.orgmdpi.com

The properties of the resulting film, such as its crystalline structure (amorphous, α-phase, or β-phase) and surface morphology, are highly dependent on deposition parameters like substrate temperature and annealing post-treatment. mdpi.com For instance, depositing on substrates at low temperatures can yield amorphous films, which can be converted to the crystalline α-form and subsequently the more stable β-form by annealing at progressively higher temperatures. mdpi.com This method allows for precise control over film thickness, which is monitored in real-time using techniques like quartz crystal monitoring. azom.com

Table 2: Parameters in Thermal Evaporation of NiPc Thin Films
ParameterDescriptionInfluence on Film PropertiesReference
Vacuum PressurePressure inside the deposition chamber, typically high vacuum.Ensures long mean free path for evaporated molecules, reducing contamination. mdpi.com
Substrate TemperatureTemperature of the substrate during deposition.Affects the crystallinity, grain size, and phase of the film. mdpi.comresearchgate.net
Deposition RateThe rate at which the material is deposited on the substrate.Can influence film density and morphology. azom.com
Post-Deposition AnnealingHeat treatment of the film after deposition.Can induce phase transitions (e.g., α to β), increase grain size, and improve crystallinity. mdpi.com

Microwave-assisted synthesis has emerged as a "green" and efficient alternative to conventional heating for producing phthalocyanines. mdpi.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times, milder conditions, and often higher yields. mdpi.comtandfonline.com

For the synthesis of substituted nickel(II) phthalocyanines, a precursor dinitrile monomer can be reacted with a nickel(II) salt in a solvent like dimethylaminoethanol (DMAE) under microwave irradiation. tandfonline.com In one study, the synthesis of a this compound complex using nickel chloride was attempted at various temperatures (160 to 240°C) for 10 minutes. scispace.com The results indicated that microwave heating can be a complex process, in this case yielding a mixture of the desired metal complex and the metal-free compound. scispace.com The efficiency of heating and the final product yield can be influenced by the choice of metal salt and solvent. researchgate.netscispace.com

Solvothermal Synthesis: This method involves carrying out the synthesis in a closed system, such as an autoclave, where a solvent is heated above its boiling point, leading to increased pressure. rsc.org Solvothermal synthesis of this compound complexes offers advantages such as the ability to produce high-quality crystalline products directly from the reaction. rsc.org For example, alkoxy-substituted nickel phthalocyanines have been synthesized from nickel acetate tetrahydrate and 1,2-dicyanobenzene in an alcohol solvent at 100°C over several days. rsc.org This approach is considered environmentally friendly due to the contained reaction and potential for lower temperatures compared to fusion methods. rsc.org

Solid-State Synthesis: As a greener alternative that drastically reduces or eliminates the use of high-boiling, hazardous solvents, solid-state synthesis has been developed for phthalocyanines. nih.govaalto.fi This approach often utilizes mechanochemistry, such as ball-milling, combined with aging. nih.gov The reaction can be performed with the solid reactants (e.g., a phthalonitrile (B49051) derivative and a metal salt) and only catalytic amounts of a liquid additive like DMAE. nih.govaalto.fi This method significantly reduces solvent waste and can achieve high yields, making it a more sustainable route for the production of NiPc and its derivatives. nih.gov

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
1,2-dicyanobenzene
1-amino-3-iminoisoindoline
Acetone
Ammonium molybdate
Dimethylaminoethanol (DMAE)
Hexachlorobutadiene
Methanol
Naphthalene
Nickel acetate tetrahydrate
Nickel chloride
This compound (NiPc)
Nitrobenzene
o-Cyanobenzamide
Phthalic anhydride
Sodium hydroxide
Urea

Electropolymerization and Electrodeposition Methods

Electropolymerization and electrodeposition represent viable "wet" chemistry alternatives to expensive vacuum-based techniques like physical vapor deposition (PVD) for creating thin films of this compound (NiPc) and its derivatives. nih.govacs.org These electrochemical methods allow for the direct growth of a synthesized material onto a conductive substrate. nih.gov

A notable example is the electrochemical deposition of nickel(II) tetraamino-phthalocyanine (AmNiPc), a peripherally functionalized derivative. nih.govacs.orgnih.gov In this process, the amino (-NH₂) side groups of the AmNiPc molecule are engaged in an anodic oxidation process. nih.gov The mechanism is suggested to be analogous to the electropolymerization of aniline, where the primary amine groups are oxidized, leading to the formation of a polymeric film on the substrate surface. nih.gov This method has been successfully used to deposit (AmNiPc)layer films on indium-tin oxide (ITO) substrates. nih.govnih.gov

The process typically involves dissolving the AmNiPc monomer in an electrolyte solution, such as tetrabutylammonium tetrafluoroborate (TBABF₄) in dimethylformamide (DMF), and applying a cyclic potential to a working electrode immersed in the solution. acs.org Research has shown that repetitive cycling of the potential leads to a steady increase in the faradaic current, which indicates the progressive deposition and growth of the electroactive polymer film. bohrium.com The electronic properties of films created this way have been shown to correspond well with those of films deposited using traditional PVD methods. nih.gov

Hybrid films can also be created. For instance, this compound can be electropolymerized together with polypyrrole to form composite films. nih.gov Similarly, nickel tetrasulfonated phthalocyanine (NiTsPc) can be electropolymerized and subsequently decorated with gold nanoparticles (AuNP) to create a double sensorial platform. mdpi.com

Table 1: Experimental Conditions for Electrochemical Deposition of AmNiPc
ParameterDetailsSource
Monomer Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine (AmNiPc) acs.org
Substrate Indium-Tin Oxide (ITO) nih.gov
Electrolyte 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) acs.org
Solvent Dimethylformamide (DMF) acs.org
Monomer Conc. 0.1 mM acs.org
Instrumentation CHI 660C Electrochemical Workstation acs.org

Catalytic and Reagent-Assisted Synthesis

Role of Boron-Containing Catalysts in Synthesis Efficiency

Boron-containing catalysts, such as orthoboric acid, play a significant role in enhancing the efficiency of this compound synthesis. researchgate.net Research into the synthesis of Ni-Pc pigment from precursors like phthalanhydride and urea has demonstrated that boron-containing catalysts can stimulate reaction kinetics. researchgate.net This acceleration is attributed to boron's structural properties, which lead to a more efficient synthesis process and a reduction in the formation of by-products. researchgate.net The use of these catalysts provides a scientific basis for the application of the resulting pigments in various fields. researchgate.net In some applications, boron has also been used to dope the support material for iron phthalocyanine, altering the electronic structure and improving catalytic activity for the oxygen reduction reaction. rsc.orgrsc.org

Influence of Magnesium Acetate and Other Metal Salts

Magnesium acetate and other magnesium compounds are frequently employed in the synthesis of phthalocyanines, often acting as a template for the cyclotetramerization of phthalonitrile precursors. researchgate.netnih.gov In this common route, a magnesium phthalocyanine (MgPc) complex is first synthesized by reacting the dinitrile precursor with a magnesium salt, such as magnesium alkoxides or magnesium acetate. nih.govresearchgate.net

This MgPc complex is often an intermediate. Due to the lability of the central magnesium ion, it can be easily removed in a subsequent step by treatment with acid, a process known as demetallation. nih.gov This yields the metal-free phthalocyanine (H₂Pc) ligand. researchgate.net The metal-free H₂Pc can then be readily metallated with a nickel salt, such as nickel chloride, to produce the final this compound. researchgate.net This template method is advantageous for producing the foundational metal-free macrocycle, which can then be used to synthesize a variety of metallophthalocyanines. nih.govresearchgate.net In a direct synthesis of this compound pigment, magnesium acetate has been used in conjunction with nickel chloride and a boron catalyst, where it helps to provide an alkaline environment during the complex formation. researchgate.net

DBU-Mediated Low-Temperature Synthesis of Specific Polymorphs

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that serves as an effective catalyst for the synthesis of phthalocyanines. nih.gov Its use can lower the required reaction temperatures compared to traditional methods. nih.gov DBU facilitates the cyclotetramerization of phthalonitrile precursors, which is the key ring-forming step in creating the phthalocyanine macrocycle. nih.gov For example, metal phthalocyanine tetrasulfonic acids have been synthesized from 4-sulfophthalic acid and a metal halide using DBU as a catalyst. nih.gov This approach is part of a broader effort to develop synthesis methods that proceed under milder conditions and give higher yields. dergipark.org.tr

Functionalization and Derivatization Strategies

Peripheral Substitution Effects on Compound Properties

The properties of this compound can be significantly tuned by attaching functional groups to the peripheral positions of the macrocycle. nih.gov This strategy, known as peripheral substitution, alters the electronic structure of the molecule, thereby influencing its physical and chemical characteristics. nih.govnih.gov

Introducing strongly electron-withdrawing groups, such as fluoro (-F) or perfluoroethyl (-C₂F₅), has a profound effect on the molecule's electronic properties. nih.gov Theoretical studies using DFT methods have shown that such substitutions significantly increase both the ionization potential (IP) and the electron affinity (EA) of the phthalocyanine. nih.gov For instance, the calculated IP increases by approximately 1.3 eV when going from an unsubstituted metal phthalocyanine (H₁₆PcM) to a perfluorinated one (F₁₆PcM). nih.gov This indicates that more energy is required to remove an electron from the functionalized molecule. The electron-accepting properties are similarly enhanced, making the molecule a better electron acceptor. nih.govacs.org

The nature of the substituent also impacts the electrochemical behavior. The introduction of electron-withdrawing alkylsulfonyl groups makes the phthalocyanine macrocycle more electron-deficient, which is reflected in a positive shift of its reduction potential. nih.govacs.org This enhanced electron deficiency can improve the efficiency of charge transfer processes. nih.govacs.org Conversely, the introduction of pyrrolidone groups to NiPc has been shown to improve its dispersion on carbon nanotubes, leading to a Faradaic efficiency of nearly 100% for CO production. acs.org The position of the substituents (peripheral vs. non-peripheral) also plays a role in determining the ultimate biological and chemical properties of the molecule. nih.gov

Table 2: Effect of Peripheral Fluorination on Electronic Properties of Metal Phthalocyanines (M = Fe, Co, Zn)
Compound TypeSubstituentIonization Potential (IP) IncreaseElectron Affinity (EA) IncreaseSource
H₁₆PcM None (reference)-- nih.gov
F₁₆PcM 16 peripheral -F groups~1.3 eV (from H₁₆PcM)Substantial increase nih.gov
F₄₈PcM 48 peripheral -F atoms via -C₂F₅ groups~1.1 eV (from F₁₆PcM)Substantial increase nih.gov

Sulfonation and Other Macrocycle Modifications

The modification of the this compound macrocycle is a key strategy for tuning its physicochemical properties, such as solubility, aggregation behavior, and electronic characteristics. Direct sulfonation and other modifications of the pre-formed macrocycle are important methods to achieve these functionalizations.

Direct sulfonation of this compound involves the introduction of sulfonic acid groups (–SO₃H) onto the peripheral positions of the phthalocyanine ring. This process significantly enhances the water solubility of the otherwise highly insoluble macrocycle. The degree of sulfonation can be controlled by carefully managing the reaction conditions. google.com Common sulfonating agents include sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid. google.com The extent of sulfonation is influenced by variables such as reaction time, temperature, and the concentration of the sulfonating agent. google.com

A notable advancement in this area is the use of microwave irradiation to promote the synthesis of sulfonated metallophthalocyanines, including the nickel derivative. researchgate.net This method offers significant advantages over conventional heating, such as shorter reaction times and higher product yields. researchgate.net The sulfonation process can also be carried out in an inert atmosphere to improve the yield and quality of the resulting metal-containing phthalocyanine sulfonic acids. google.com

Beyond sulfonation, other modifications can be performed directly on the phthalocyanine macrocycle, although building the macrocycle from substituted precursors is a more common strategy for achieving complex derivatives. umich.edu These direct substitution reactions represent an alternative pathway to introduce various functional groups onto the core structure. umich.edu

MethodSulfonating AgentKey Process FeaturesAdvantages
Conventional HeatingSulfuric acid, Fuming sulfuric acid (oleum), Chlorosulfonic acidReaction temperature can range from 0°C to 200°C. google.com The degree of sulfonation is controlled by time, temperature, and agent strength. google.comWell-established and widely used method.
Microwave-Promoted SynthesisNot specifiedUtilizes microwave irradiation for heating.High product yield and significantly shorter reaction times compared to conventional methods. researchgate.net
Inert Atmosphere SulfonationSulfuric acid, Fuming sulfuric acid (oleum), Chlorosulfonic acidThe sulfonation process is carried out in an inert atmosphere to prevent side reactions.Leads to markedly higher yields and/or better quality of the sulfonic acid products. google.com

Design of Substituted this compound Complexes

The design and synthesis of substituted this compound complexes are most commonly achieved through the cyclotetramerization of appropriately substituted phthalonitrile precursors. umich.edu This bottom-up approach allows for the precise installation of a wide variety of functional groups at the peripheral positions of the macrocycle, thereby enabling the fine-tuning of the molecule's properties for specific applications.

A diverse range of substituents can be incorporated into the this compound structure. For instance, amino-substituted nickel phthalocyanines have been synthesized, such as a 4-(4-aminophenoxy)phthalonitrile substituted complex. researchgate.netmwjscience.com The synthesis typically begins with the reaction of 4-nitrophthalonitrile with a substituted phenol, followed by the template condensation of the resulting substituted phthalonitrile in the presence of a nickel(II) salt like nickel(II) acetate. researchgate.netmwjscience.com Theoretical and experimental studies have shown that electron-donating substituents, such as amino or hydroxyl groups, can induce electronic localization at the central nickel atom, which enhances CO₂ adsorption and activation for electrocatalytic reduction. researchgate.net

Alkoxy- and aryloxy-substituted phthalonitriles are also valuable precursors. researchgate.net For example, methoxy-functionalized nickel phthalocyanines have demonstrated improved stability in electrocatalytic applications. osti.gov The synthesis of these precursors can be achieved through methods like alkylation followed by the Rosenmund-von Braun reaction. researchgate.net

For enhancing solubility in organic solvents, bulky groups are often introduced. The synthesis of 2,9(10),16(17),23(24)-tetrakis(trimethylsilyl)-phthalocyanines from 4-trimethylsilylphthalonitrile is a prime example of this strategy. umich.edu Similarly, sterically demanding substituents can be used to control the aggregation properties of the phthalocyanine complexes. umich.edu The template condensation of tetra(n-hexyl)phthalonitrile, for instance, yields the corresponding nickel hexadecahexylphthalocyanine, albeit in low yields in some cases. umich.edu

A more advanced strategy for creating novel phthalocyanine structures involves the meso-position editing of the macrocycle. nih.gov This has been demonstrated through the deprotonative macrocyclization of an open-form acyclic phthalonitrile nickel tetramer, leading to the synthesis of unique nickel(II)-containing derivatives like tetrabenzodiazanorcorrole and tetrabenzotriazacorrole. nih.gov

Substituent TypeExample PrecursorGeneral Synthesis ApproachKey Research Finding
Amino-phenoxy4-(4-aminophenoxy)phthalonitrileReaction of 4-nitrophthalonitrile with p-aminophenol, followed by cyclotetramerization with a Ni(II) salt. researchgate.netmwjscience.comElectron-donating amino groups can enhance the electrocatalytic reduction of CO₂. researchgate.net
AlkylTetra(n-hexyl)phthalonitrileTemplate condensation of the substituted phthalonitrile in the presence of a nickel source. umich.eduPeripheral alkyl chains can modify solubility and intermolecular interactions.
Silyl4-TrimethylsilylphthalonitrileCyclotetramerization of the silyl-substituted phthalonitrile. umich.eduBulky silyl groups significantly improve solubility in organic solvents. umich.edu
Methoxy (B1213986)Methoxy-substituted phthalonitrileCyclotetramerization of the corresponding phthalonitrile.Methoxy group functionalization can improve the stability of the catalyst. osti.gov
Meso-N-editedOpen-form acyclic phthalonitrile Ni tetramerDeprotonative macrocyclization. nih.govAllows for the synthesis of novel phthalocyanine analogues with unique electronic properties. nih.gov

Structural Characterization and Polymorphism of Nickel Phthalocyanine

X-ray Diffraction (XRD) Analysis

Preferred Orientation in Thin Films and Nanostructures

For NiPc thin films prepared by thermal evaporation, a common observation is a preferential orientation along the (100) plane. scirp.orgresearchgate.net This orientation corresponds to a tetragonal structure and is indicative of the β-crystalline phase. researchgate.net The presence of a strong diffraction peak around a 2θ value of 7.6 degrees in the X-ray diffraction (XRD) pattern is a characteristic signature of this β-crystalline phase with a (100) preferential orientation. researchgate.net The degree of crystallinity and the preferred orientation can be influenced by the deposition conditions. For example, in some cases, NiPc thin films deposited on glass substrates may exhibit a crystalline structure that is closer to amorphous. researchgate.net

In the case of the β-polymorphic structure, the molecular planes are inclined towards the substrate at an angle of approximately 26 degrees. dbc.wroc.pl This orientation, along with the fibrous structure of the β-phase, is a key determinant of the film's properties. dbc.wroc.pl The ability to control the preferred orientation through deposition parameters is crucial for tailoring the performance of NiPc-based devices.

Surface Morphology and Film Microstructure Analysis

The surface morphology and microstructure of nickel phthalocyanine (B1677752) (NiPc) films are intricately linked to their functional properties. The arrangement of molecules, grain size, and surface roughness all play a significant role in the performance of devices utilizing these films. x-mol.comresearchgate.net Various analytical techniques are employed to characterize these features, providing valuable insights into the film's quality and its suitability for specific applications.

Atomic Force Microscopy (AFM) for Surface Roughness and Grain Size

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography of NiPc thin films at the nanoscale. mdpi.comnih.gov It provides quantitative data on key morphological parameters such as surface roughness and grain size.

Studies have shown that the surface of NiPc films can range from smooth and uniform to having significant irregularities, depending on the deposition method. x-mol.comnih.gov For instance, films produced by physical vapor deposition (PVD) tend to have a lower roughness/thickness ratio compared to those made by Langmuir-Blodgett (LB) or layer-by-layer (LbL) techniques. x-mol.com Specifically, the root-mean-square (RMS) roughness for the α and β forms of NiPc have been measured to be 2 nm and 3 nm, respectively, with corresponding average grain sizes of 40 nm and 50 nm. mdpi.com

The thickness of the film also has a notable impact on its morphology. As the film thickness increases, the grain size generally tends to increase as well. scirp.org However, there can be exceptions to this trend at certain thicknesses. scirp.org Doping the NiPc film with other molecules, such as anthracene (B1667546) and TCNQ, can also affect the surface morphology, with pure films sometimes exhibiting smaller grain sizes compared to doped ones. matec-conferences.org

The following table summarizes AFM data from a study on NiPc thin films of varying thicknesses. scirp.org

Film Thickness (nm)Grain Size (nm)
5048.33
110-
265203.28
35091.25

Note: The grain size for the 110 nm film was not specified in the provided source.

Scanning Electron Microscopy (SEM) for Film Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is another vital technique for characterizing the surface morphology of nickel phthalocyanine (NiPc) thin films. researchgate.net SEM provides high-resolution images of the film's surface, revealing details about its structure, such as the shape and arrangement of crystalline grains. researchgate.netnih.gov

SEM studies have shown that the morphology of NiPc films is highly dependent on the substrate temperature during deposition. researchgate.net At lower temperatures, the films tend to have a more uniform, fine-grained structure. nih.gov As the substrate temperature increases, the crystals can grow into larger, fiber-like or rod-like structures. researchgate.netnih.gov This change in crystallinity and surface morphology is a direct consequence of the increased kinetic energy of the molecules at higher temperatures, which allows them to migrate to more favorable energy sites and form larger crystallites. nih.gov

In addition to morphological analysis, SEM, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), can be used to determine the elemental composition of the films, confirming the presence of nickel and other constituent elements. mdpi.com This is particularly useful for analyzing composite films, such as those incorporating polypyrrole with NiPc, to ensure the successful incorporation of the phthalocyanine. mdpi.com For instance, in a study of polypyrrole/NiPc composite films, SEM images revealed a characteristic cauliflower-like structure, and EDS confirmed the presence of nickel. mdpi.com

Impact of Substrate Temperature and Deposition Parameters on Microstructure

Substrate Temperature:

The temperature of the substrate during deposition has a profound effect on the resulting film microstructure. nih.gov

Low Temperatures: At very low temperatures (below 0°C), the mobility and diffusion of molecules on the substrate are limited. This lack of energy prevents them from reaching favorable nucleation sites, often resulting in the formation of amorphous films. nih.gov At room temperature, depositions typically yield fine-grained morphologies. nih.gov

High Temperatures: As the substrate temperature is increased, the molecules gain more kinetic energy. nih.gov This enhanced mobility allows them to migrate more easily across the surface to form stable nucleation points, leading to the growth of larger, more ordered polycrystalline structures with fewer grain boundaries. nih.gov This can manifest as the formation of large, rod-like fibers at elevated temperatures. nih.gov Studies have shown that increasing the substrate temperature can lead to an increase in the optical band gap of NiPc films, which is attributed to a decrease in defects and an improvement in the crystal structure. scirp.org

The following table illustrates the effect of substrate temperature on the optical band gap of NiPc thin films. researchgate.net

Substrate Temperature (K)Optical Band Gap (eV)
318-
363-
408-
458-

Note: The specific band gap values were not provided in the summary of the source.

Deposition Rate:

The rate at which the NiPc material is deposited onto the substrate also significantly influences the film's microstructure by affecting the nucleation density. rsc.org

High Deposition Rate: A higher deposition rate increases the rate of nucleation because more molecules are arriving in a given area per unit of time. This can lead to the formation of smaller, denser crystallites. rsc.org If the rate is very high, the growth becomes kinetically dominated, often resulting in films with low crystallinity or an amorphous structure. rsc.org

Low Deposition Rate: Conversely, a lower deposition rate decreases the nucleation density. This provides more time for the incoming molecules to migrate to a favorable orientation before the arrival of subsequent molecules, typically leading to the formation of larger crystallites and fewer grain boundaries. rsc.org

In essence, the interplay between substrate temperature and deposition rate allows for the tuning of the NiPc thin film's microstructure, enabling the fabrication of films with desired properties for various applications. nih.govrsc.org

Spectroscopic Investigations of Nickel Phthalocyanine

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy is a important tool for examining the electronic transitions within Nickel Phthalocyanine (B1677752). The resulting spectra are characterized by distinct absorption bands that are sensitive to the molecular environment.

The electronic absorption spectrum of NiPc is dominated by two principal features: the Q-band in the visible region and the B-band (also known as the Soret band) in the near-ultraviolet region. scirp.orgresearchgate.net These bands arise from π-π* electronic transitions within the extensive 18-π electron conjugated system of the phthalocyanine macrocycle. scirp.orgresearchgate.net

The B-band, which appears at higher energies (typically 300-400 nm), is attributed to electronic transitions from deeper π levels to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The Q-band, observed at lower energies in the visible range (approximately 600-700 nm), corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the LUMO. scirp.orgemanresearch.org In thin films, the Q-band for NiPc has been reported at wavelengths between 575 nm and 670 nm. researchgate.netemanresearch.org

A notable feature of the Q-band in aggregated states, such as thin films, is its characteristic splitting, known as Davydov splitting. naturalspublishing.comworldscientific.com This phenomenon, with an observed splitting energy (ΔQ) of 0.21 eV in one study, provides structural information, suggesting a specific tilted arrangement of the NiPc molecules within the film. naturalspublishing.comworldscientific.com

Table 1: Characteristic UV-Vis Absorption Bands for Nickel Phthalocyanine

Band Spectral Region Wavelength Range (nm) Electronic Transition
B-band (Soret) Near-Ultraviolet 300 - 400 Deeper π-levels → LUMO

The optical band gap (E_g) is a crucial parameter determined from the analysis of the absorption spectrum, often using Tauc's equation. naturalspublishing.comscirp.org For NiPc thin films, the electronic transitions are typically direct allowed transitions. naturalspublishing.comaaru.edu.jo

Studies have identified distinct optical band gaps associated with the main absorption bands. The energy gap corresponding to the Q-band is found to be in the range of 1.63-1.68 eV, while the gap for the B-band is significantly higher, around 3.25-3.3 eV. aaru.edu.joresearchgate.net Another investigation reported slightly different values of 1.76 eV for the Q-band and 3.47 eV for the B-band. researchgate.net A separate study identified a fundamental energy gap of 2.77 eV and an onset energy gap of 1.58 eV. worldscientific.com

The optical band gap of NiPc is not a fixed value but is influenced by the physical parameters of the thin film, such as thickness and the temperature of the substrate during deposition. naturalspublishing.comaaru.edu.jo Research indicates that the optical energy gap tends to decrease as the thickness of the film increases. naturalspublishing.com For instance, as film thickness was increased from 50 nm to 350 nm, the absorbance increased, and the absorption peaks shifted towards lower energies. naturalspublishing.comaaru.edu.jo Similarly, increasing the substrate temperature can induce a red shift in the peak positions of the B and Q bands. scirp.org

Table 2: Reported Optical Band Gap (E_g) Values for NiPc Thin Films

Associated Band E_g Range (eV) Reference
Q-band 1.63 - 1.68 aaru.edu.joresearchgate.net
B-band 3.25 - 3.30 aaru.edu.joresearchgate.net
Q-band 1.76 researchgate.net
B-band 3.47 researchgate.net
Onset Gap 1.58 worldscientific.com

The spectral properties of this compound exhibit marked differences when comparing its state in solution to its solid thin film form. In solvents such as dioxane or dimethylformamide (DMF), the UV-Vis absorption bands of NiPc are characteristically broadened and tend to overlap, resulting in absorption across the entire visible spectrum. naturalspublishing.comaaru.edu.joresearchgate.net In a DMF solution, monomeric (non-aggregated) NiPc displays a sharp, single Q-band peak around 720 nm. nih.gov

In contrast, the spectrum of a NiPc thin film shows a Q-band that is significantly broadened, a phenomenon attributed to intermolecular interactions and the aggregation of molecules in the solid state. nih.gov This broadening often manifests as the previously mentioned Davydov splitting. naturalspublishing.comworldscientific.com These spectral shifts also affect the calculated optical band gap; for an amino-substituted NiPc derivative, the band gap was measured at 1.59 eV in solution, which decreased to 1.40 eV in the thin film state due to the aggregation-induced shift of the Q-band to a longer wavelength. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a definitive method for confirming the molecular structure of NiPc by identifying the vibrational frequencies of its constituent chemical bonds.

The FTIR spectrum of NiPc provides a molecular fingerprint, with specific peaks corresponding to the key functional groups and bonds within the molecule. The presence of these characteristic absorption bands confirms the integrity of the phthalocyanine macrocycle and the successful coordination of the central nickel atom. emanresearch.org

Key stretching vibrations used for structural confirmation include:

Ni-N Vibration: The coordination of the nickel atom to the nitrogen atoms of the phthalocyanine ring is confirmed by a weak absorption band. This vibration has been reported in the range of 508-578 cm⁻¹ or, in other studies, at 880-890 cm⁻¹. scirp.orgnih.govacs.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic benzene (B151609) rings are typically observed in the region of 1602-1612 cm⁻¹. scirp.orgjmchemsci.com A peak specifically representing the benzene ring has been noted at 1533 cm⁻¹. scirp.org

C-N Stretching: The stretching of the carbon-nitrogen bonds within the macrocycle is identified by a band in the 1320-1334 cm⁻¹ range. scirp.org Other reports place the C-N and C-C stretching modes at various frequencies, including 1602, 1520, 1489, 1327, and 1089 cm⁻¹. osti.gov

A detailed analysis of the FTIR spectrum allows for a comprehensive investigation of the various chemical bonds and their vibrational modes. The spectrum is generally considered in two regions: the bond-stretching region (2000-4000 cm⁻¹) and the bond-bending, or fingerprint, region (400-2000 cm⁻¹). scirp.org

Beyond the primary stretching vibrations, other significant modes provide further structural detail:

Macrocycle In-Plane Vibrations: The complex in-plane vibrations involving C-N and C-C stretching occur at several locations, such as 1602, 1520, 1489, 1327, and 1089 cm⁻¹. osti.gov

Isoindole and Pyrrole (B145914) Vibrations: Stretching of the isoindole ring is found between 1390 and 1480 cm⁻¹, while a breathing mode of the pyrrole unit is localized at 1101 cm⁻¹. acs.org

Bridge Bond Stretching: A particularly intense band at 1551 cm⁻¹ is assigned to the stretching of the Cα–Nb–Cα bridge bonds that link the isoindole units. acs.org

C-H Vibrations: Aromatic C-H stretching is found at high wavenumbers, around 3191 cm⁻¹, while the C-H in-plane bending mode is located near 1160 cm⁻¹. jmchemsci.comosti.gov

Table 3: Key FTIR Vibrational Modes of this compound

Vibrational Mode Wavenumber (cm⁻¹) Reference
Ni-N (Nickel-Nitrogen) Vibration 508 - 578 scirp.org
C=C (Aromatic) Stretching 1602 - 1612 scirp.orgjmchemsci.com
Benzene Ring Vibration 1533 scirp.org
C-N (Macrocycle) Stretching 1320 - 1334 scirp.org
Cα–Nb–Cα Bridge Stretching 1551 acs.org
Pyrrole Ring Breathing 1101 acs.org
C-H (Aromatic) Stretching ~3191 jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation of Substituted Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of substituted this compound (NiPc) derivatives. The chemical shifts (δ) of protons are highly sensitive to their local electronic environment, providing valuable information about the position and nature of substituents on the phthalocyanine macrocycle. hw.ac.uklibretexts.org

In unsubstituted NiPc, the aromatic protons typically exhibit a broad singlet in the range of 7.5-8.04 ppm. jmchemsci.com However, the introduction of substituents can cause significant changes in the ¹H NMR spectrum. The chemical shifts of protons on the phthalocyanine ring are influenced by the electron-donating or electron-withdrawing nature of the substituents. hw.ac.ukucl.ac.uk For instance, in an ethoxy-substituted NiPc, the ¹H NMR spectrum shows distinct signals for the benzo protons, as well as the methylene (B1212753) (CH2) and methyl (CH3) protons of the ethoxy groups. illinois.edu

The multiplicity of the signals (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons, following the n+1 rule. hw.ac.uk This is particularly useful in determining the substitution pattern on the aromatic rings. For example, in a study of nickel(II) tetraamino-phthalocyanine, the ¹H NMR spectrum helped to confirm the presence of the amino groups. acs.org Similarly, for novel phthalonitrile (B49051) derivatives with hexyloxy and benzodioxin groups, ¹H NMR was crucial in identifying the aromatic and aliphatic protons, with the inner core protons appearing at distinct chemical shifts. semanticscholar.org

The following table summarizes representative ¹H NMR chemical shifts for protons in different chemical environments relevant to substituted NiPc derivatives.

Table 1: Representative ¹H NMR Chemical Shifts

Type of Proton Approximate Chemical Shift (δ, ppm)
Alkyl (CH₃) 0.9
Alkyl (CH₂) 1.2
-OCH₂- 3.3 - 4.0
Aromatic (Ar-H) 6.5 - 8.5
Amine (NH₂) Variable, often broad

This table provides general ranges. Actual shifts can vary based on the specific molecular structure and solvent.

Photoluminescence (PL) Spectroscopy

Emitting Photon Energy Analysis and Emission Bands

Photoluminescence (PL) spectroscopy provides insights into the electronic transitions and energy levels within this compound. When NiPc is excited by photons with energy greater than its band gap, it can emit photons as it relaxes back to a lower energy state.

Studies on NiPc thin films have shown that excitation with a photon of energy 3.93 eV (corresponding to a wavelength of 315 nm) results in an emitted photon with an energy of 3.29 eV (376 nm). scirp.org A smaller peak corresponding to an emission of approximately 3 eV, which is close to the energy gap of NiPc, is also observed. scirp.org Interestingly, an unconventional phenomenon occurs when NiPc thin films are excited with lower energy photons of 2.06 eV (600 nm), leading to the emission of higher energy photons at 3.6 eV (344 nm). scirp.org This may be indicative of non-linear optical properties. scirp.org

The emission spectra of organic materials, including NiPc, can exhibit broad bands in the visible region, often associated with defects in the material's structure, such as vacancies and variations in molecular packing. mdpi.com For instance, some organic crystals show a green emission band around 560 nm (~2.21 eV) and a smaller emission band at approximately 654 nm (~1.89 eV), which are generally attributed to π→π* and n→π electronic transitions. mdpi.com While unsubstituted NiPc is typically considered non-fluorescent, the introduction of substituents can alter its photophysical properties. acs.org

Correlation of Trap Energy Levels with Conductivity

The presence and characteristics of these trap levels can be inferred from current-voltage measurements that show space-charge-limited conductivity (SCLC). tandfonline.com In freshly prepared NiPc thin films, electrical conduction at lower voltages is ohmic, while at higher voltages, it becomes SCLC, governed by a single discrete trap level. tandfonline.com However, after annealing, the conductivity is dominated by an exponential distribution of traps. tandfonline.com This change is thought to be due to the removal of oxygen and a phase transformation during the heating process. tandfonline.com

For instance, in one study, an activation energy of 0.58 eV was identified for the SCLC region, which was associated with trapping levels induced by oxygen. tandfonline.com The concentration of these traps was calculated to be approximately 10¹⁹ m⁻³. tandfonline.com Doping NiPc films with substances like TCNQ can increase conductivity by several orders of magnitude, with the conduction mechanism at high electric fields being attributed to trap-controlled SCLC with traps distributed homogeneously in energy within the band gap. core.ac.uk The Q band in the absorption spectrum is associated with these traps, and its characteristics have a significant impact on the conductivity of NiPc films. scirp.org

Raman Spectroscopy

Study of Vibrational Spectra and Interactions with Chemical Vapors

Raman spectroscopy is a valuable technique for investigating the vibrational modes of this compound and its interactions with the surrounding environment. The Raman spectrum of NiPc is characterized by distinct bands that correspond to specific molecular vibrations within the phthalocyanine macrocycle. acs.orgnih.gov

The resonance Raman spectrum of a substituted NiPc, such as one with eight butoxy groups (NiPc(OBu)₈), is dominated by vibrations of the phthalocyanine ring in the 1100–1600 cm⁻¹ region. acs.orgnih.gov Key assignments include:

1551 cm⁻¹: A strong band assigned to the stretching of the Cα–Nb–Cα bridge bonds. acs.orgnih.gov

1390–1480 cm⁻¹: Bands attributed to the stretching of the isoindole ring. acs.orgnih.gov

1101 cm⁻¹: A localized band arising from the breathing vibration of the pyrrole unit. acs.orgnih.gov

The positions of these vibrational bands are sensitive to the central metal ion and the presence of substituents. researchgate.net

Furthermore, Raman spectroscopy can be used to study the interaction of NiPc thin films with chemical vapors. Exposure to different vapors can cause shifts in the position and/or changes in the intensity of certain vibrational bands. acs.org For example, studies have shown that exposure to bromine vapor leads to significant changes in the vibrational bands of metal phthalocyanines. science.gov These spectral changes are a result of interactions between the vapor molecules and the central nickel atom or other peripheral atoms of the phthalocyanine ring. acs.org This sensitivity makes NiPc a potential material for chemical sensors, where changes in the Raman spectrum can be used to detect the presence of specific vapors. science.gov

The following table presents some characteristic Raman bands observed for a substituted this compound.

Table 2: Characteristic Raman Bands for Nickel Octabutoxyphthalocyanine (NiPc(OBu)₈)

Wavenumber (cm⁻¹) Vibrational Assignment
1551 Cα–Nb–Cα bridge bond stretching
1390–1480 Isoindole ring stretching

Data sourced from studies on NiPc(OBu)₈. acs.orgnih.gov

Probing Ultrafast Excited-State Dynamics (e.g., Femtosecond Raman-Induced Kerr Effect Spectroscopy)

Femtosecond Raman-Induced Kerr Effect Spectroscopy (FRIKES) is a powerful technique for exploring the ultrafast excited-state dynamics of molecules. nih.gov This method provides structurally specific vibrational spectra on femtosecond to picosecond timescales, enabling detailed characterization of transient molecular states. acs.orgnih.gov

In studies of a peripherally substituted this compound, nickel(II) phthalocyanine with eight butoxy substituents (NiPc(OBu)8), FRIKES has been employed to unravel its photoexcitation dynamics. nih.govacs.org This particular derivative is of interest due to its relatively long-lived ligand-to-metal charge-transfer (LMCT) state, a crucial feature for applications in photocatalysis. acs.orgnih.gov

Upon photoexcitation, the vibrational transitions in the FRIKES spectra, which are assignable to the phthalocyanine ring modes, show evolution on femtosecond to picosecond timescales. nih.govacs.org This allows for the tracking of structural changes as the molecule relaxes through various excited states. washington.edu Research has confirmed that the relaxation of photoexcited NiPc(OBu)8 proceeds from an initially excited d-d state to an LMCT state. acs.org This charge-separated LMCT state is relatively stable, persisting for approximately 500 to 600 picoseconds. nih.govacs.org

Further analysis has identified an even earlier transient state, appearing at around 0.2 picoseconds, which has been tentatively assigned to a higher-lying, Jahn-Teller-active LMCT state. nih.govacs.org The correlation between the ring core size and the frequency of specific vibrational modes, such as the ν10 asymmetric C–N stretching mode, helps to confirm the identity of these transient states. nih.govacs.org These detailed investigations highlight the capability of FRIKES to elucidate complex ultrafast molecular dynamics. nih.govnih.gov

Table 1: Ultrafast Excited-State Dynamics of NiPc(OBu)8 Probed by FRIKES

Transient State Lifetime Method of Identification
Higher-lying LMCT State ~0.2 ps Tentative assignment based on early transient spectra. nih.govacs.org
d-d Excited State Precursor to LMCT Inferred from the relaxation pathway. nih.govacs.org
LMCT State ~500-600 ps Confirmed by transient absorption and vibrational mode analysis. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Analysis of Elemental Composition and Oxidation States

XPS analysis of this compound and its derivatives provides detailed information about the constituent elements and their chemical environments. For instance, in electrochemically deposited films of amino-substituted this compound (AmNiPc), the high-resolution C 1s spectrum can be deconvoluted into several components. nih.gov These typically include a primary peak for C–C/C–H bonds at approximately 284.8 eV, a C–N component at ~285.8 eV, and additional peaks indicating the presence of C–O/C=O functionalities, which may arise from substrate or atmospheric contamination. nih.govacs.org

The N 1s spectrum is also crucial for characterizing the phthalocyanine structure. In NiPc crystals, two distinct peaks are observed at 398.0 eV and 399.7 eV, corresponding to the pyridinic nitrogen atoms and the pyrrole/Ni-N coordinated nitrogen atoms, respectively. researchgate.net For AmNiPc, the N 1s spectrum is decomposed into a main N–C component at 399.0 eV, which also accounts for the C–N–Ni configuration, and a component for the unreacted NH2 groups at ~400.5 eV. nih.gov The analysis of the Ni 2p region is used to determine the oxidation state of the central metal ion. The Ni 2p3/2 binding energies for Ni(II) in various phthalocyanine and porphyrin monomers are typically observed around 855.4 eV. acs.org The absence of strong shake-up satellite structures in the Ni 2p spectrum of certain monomers confirms the diamagnetic, low-spin state of Ni(II). acs.org However, changes in the chemical environment, such as polymerization, can induce a shift to a paramagnetic state, indicated by dramatic changes in the satellite structure. acs.org

Table 2: Representative XPS Binding Energies (in eV) for this compound Derivatives

Element/Core Level Species Binding Energy (eV) Reference
C 1s AmNiPc 284.8 (C-C/C-H) nih.gov
285.8 (C-N) nih.gov
N 1s NiPc 398.0 (Pyridinic N) researchgate.net
399.7 (Pyrrolic N/Ni-N) researchgate.net
AmNiPc 399.0 (N-C, C-N-Ni) nih.gov
400.5 (NH₂) nih.gov
Ni 2p₃/₂ NiTAPP 855.4 acs.org
NiTSPP 855.4 acs.org

Investigation of Electronic Localization at Metal Sites

XPS is also instrumental in probing the electronic structure and the degree of electronic localization at the central nickel atom. The binding energies of the core levels are sensitive to the local chemical environment and the nature of the bonding between the nickel ion and the phthalocyanine ligand. researchgate.net

Differences in the Ni 2p spectra between nickel phthalocyanines and other related macrocycles like nickel porphyrins highlight the influence of the macrocyclic structure on the electronic state of the metal. researchgate.net For example, the presence of nitrogen atoms in the meso positions of the phthalocyanine ring, as opposed to carbon atoms in porphyrins, alters the electronic structure. researchgate.net This suggests that a simple model considering only the immediate NiN4 coordination sphere is of limited use, and the entire macrocycle must be considered. researchgate.net

Furthermore, interactions between the NiPc molecule and a substrate can lead to shifts in the core level binding energies. researchgate.net Strong molecular-substrate interactions can even cause splitting of the binding energy peaks, whereas weaker interactions typically result in a uniform shift. For example, a negative shift in the N 1s binding energy for NiPc on a magnesium hydride (MgH2) support suggests a weak interaction. researchgate.net The analysis of satellite features in the Ni 2p spectra provides further insight. The intensity and energy of these shake-up satellites are related to the d-electron configuration and the ligand-to-metal charge transfer possibilities, offering a probe into the electronic localization and the covalent character of the Ni-N bonds. acs.org

Electronic and Charge Transport Mechanisms in Nickel Phthalocyanine Systems

Electronic Band Structure Characterization

The electronic band structure of a semiconductor is paramount in determining its optical and electrical behavior. For nickel phthalocyanine (B1677752), this characterization primarily involves the determination of its energy gap and the nature of its electronic transitions.

The optical properties of nickel phthalocyanine thin films are characterized by two main absorption regions in the UV-Visible spectrum, known as the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. nih.gov These bands arise from π → π* electronic transitions within the phthalocyanine macrocycle. nih.gov

Studies on NiPc thin films have consistently shown that the electronic transitions responsible for optical absorption are direct allowed transitions. aaru.edu.joaaru.edu.jo This is typically determined by analyzing the relationship between the absorption coefficient (α) and the photon energy (hν) using the Tauc equation for direct bandgap semiconductors: (αhν)² = A(hν - E_g), where A is a constant and E_g is the optical energy gap. A linear relationship when plotting (αhν)² against hν confirms the direct nature of the transitions. aaru.edu.jo

The optical energy gap values are distinct for the Q and B bands. Research indicates that the direct energy band gap corresponding to the B-band is approximately 3.25 to 3.3 eV. aaru.edu.jo For the Q-band, the direct energy gap is found to be in the range of 1.63 to 1.68 eV. aaru.edu.jo One study determined the optical band gap to be 1.59 eV from the edge of the Q band. nih.gov Another investigation reported values of 1.76 eV for the Q band and 3.47 eV for the B band. researchgate.net

Optical Energy Gap of this compound Thin Films
Absorption BandTransition TypeReported Energy Gap (eV)Reference
B-Band (Soret)Direct Allowed3.25 - 3.3 aaru.edu.jo
Q-BandDirect Allowed1.63 - 1.68 aaru.edu.jo
B-Band (Soret)Direct Allowed3.47 researchgate.net
Q-BandDirect Allowed1.76 researchgate.net
Q-BandDirect Allowed1.59 nih.gov

The electronic properties of NiPc thin films are sensitive to processing conditions, which can alter the film's morphology and molecular arrangement, thereby influencing the energy gap.

Film Thickness: The optical energy gap of NiPc films exhibits a slight dependence on the film's thickness. aaru.edu.joaaru.edu.jo Generally, the energy gap tends to decrease with an increase in film thickness. aaru.edu.jo This can be attributed to an increase in grain size and a reduction in structural defects as the film becomes thicker. researchgate.net For instance, one study observed this decreasing trend in films with thicknesses ranging from 50 nm to 350 nm. aaru.edu.jo

Substrate Temperature: The temperature of the substrate during the deposition process significantly affects the energy gap of the resulting NiPc film. Increasing the substrate temperature generally leads to an increase in the energy gap values. scirp.org This is often linked to improved crystallinity and molecular ordering at higher deposition temperatures. For NiPc films deposited at substrate temperatures ranging from 300 K to 450 K, a clear trend of increasing energy gap with temperature was observed. scirp.org

Effect of Substrate Temperature (T_s) on NiPc Energy Gap
Substrate Temperature (K)Energy Gap (eV) from Tauc MethodEnergy Gap (eV) from Photoluminescence
3003.283.75
3503.293.78
4003.253.74
4503.303.80

Data derived from a study on Ni-Phthalocyanine thin films for solar cell applications. scirp.org

Annealing: Post-deposition annealing is another critical process that modifies the film's properties. Annealing can induce a phase transition from the metastable α-phase to the more stable β-phase, which in turn alters the optoelectronic parameters. nih.gov Studies on NiPc films annealed at temperatures up to 150 °C showed that the band gap energy varied within a narrow range of 3.22–3.28 eV. researchgate.net The treatment influences the surface morphology and crystallinity, with the root mean square (RMS) roughness increasing slightly after heating, for example from 2 nm (α form) to 3 nm (β form). nih.gov This structural rearrangement directly impacts the optical properties. nih.gov

Electrical Conduction Phenomena

The movement of charge carriers through this compound is governed by several factors, including the intrinsic carrier type, the presence of trapping states, and the influence of temperature.

Investigations using Hall effect measurements have determined that this compound thin films typically exhibit p-type conductivity. scirp.org This indicates that the majority of charge carriers are holes. This property is consistent with its frequent use as a hole-transport material (HTM) in devices like inverted planar perovskite solar cells, where it has shown excellent performance. rsc.org

The electrical conductivity in NiPc is temperature-dependent and can be described by different conduction mechanisms in distinct temperature and voltage regimes. The current density-voltage (J-V) characteristics reveal an ohmic conduction region at low applied fields and a space-charge-limited conduction (SCLC) region at higher fields. tandfonline.comtandfonline.com

In the ohmic region at temperatures below 350 K, an activation energy of approximately 0.41 eV has been observed. tandfonline.com This activation energy may be associated with an acceptor level, potentially due to oxygen incorporation, which provides charge carriers. tandfonline.com At temperatures above 350 K, a higher activation energy of about 1.0 eV is observed, which may be identified with intrinsic conduction, approximating to half the bandgap of NiPc. tandfonline.com

Further studies have identified the presence of multiple activation energies, suggesting complex conduction pathways. scirp.orgresearchgate.net For example, within a temperature range of 298 K to 473 K, three distinct activation energies can be identified, indicating transitions between different conduction mechanisms, such as extrinsic and intrinsic conduction. researchgate.net The presence of trapping states also plays a crucial role. For freshly prepared NiPc samples, the SCLC mechanism is dominated by a single trapping level located at approximately 0.58 eV above the valence band edge. tandfonline.comtandfonline.com In contrast, for samples that have been heat-treated, conduction is dominated by traps that are exponentially distributed in energy within the forbidden gap. tandfonline.comtandfonline.com

The concentration and mobility of charge carriers are key parameters defining the performance of a semiconductor. In this compound, these values are highly dependent on the film's preparation and treatment.

For freshly prepared NiPc thin films, a room-temperature free hole concentration of approximately 7.25 x 10¹⁸ m⁻³ has been reported. tandfonline.com After heat treatment at 500 K, this value significantly decreases to around 2.35 x 10¹⁴ m⁻³. tandfonline.com This reduction is attributed to changes in the film's structure and the potential removal of adsorbed species like oxygen that can act as dopants. tandfonline.com

Both carrier concentration and mobility are also influenced by the substrate temperature during deposition. It has been observed that both carrier concentration and mobility are reduced as the substrate temperature is increased. scirp.org This suggests that while higher substrate temperatures can improve crystallinity, they may also lead to changes that are less favorable for charge transport, possibly through the formation of different structural phases or interfaces. scirp.org

Electrical Properties of this compound
PropertyConditionValueReference
Carrier Type-p-type scirp.org
Activation Energy (Ohmic)< 350 K~0.41 eV tandfonline.com
> 350 K (Intrinsic)~1.0 eV tandfonline.com
Trap Level (Single)Freshly Prepared~0.58 eV tandfonline.comtandfonline.com
Free Hole ConcentrationFreshly Prepared (Room Temp.)~7.25 x 10¹⁸ m⁻³ tandfonline.com
Heat-Treated (500 K)~2.35 x 10¹⁴ m⁻³ tandfonline.com

Fundamental Charge Transport Models

The transport of charge carriers through this compound thin films is governed by different conduction mechanisms, which become dominant under varying electric field strengths. Typically, at low voltages, the conduction is limited by the intrinsic charge carriers, while at higher voltages, injected charges and trapping states play a more significant role.

Ohmic Conduction Regimes at Low Applied Voltages

At low applied electric fields, the current-voltage (J-V) characteristic of this compound thin films sandwiched between ohmic contacts (such as gold) typically follows Ohm's law. In this regime, the current density (J) is directly proportional to the applied voltage (V). This behavior is attributed to the transport of thermally generated charge carriers, where the concentration of injected carriers from the electrodes is negligible compared to the bulk carrier concentration.

In freshly prepared NiPc samples, the intrinsic free hole concentration (p₀) has been measured to be approximately 7.25 x 10¹⁸ m⁻³. However, this concentration is sensitive to processing conditions; for instance, heat-treating the samples at 500 K can significantly reduce the free hole concentration to around 2.35 x 10¹⁴ m⁻³, likely due to the removal of adsorbed species like oxygen which can act as dopants.

Space Charge Limited Current (SCLC) Mechanisms

As the applied voltage increases, the density of charge carriers injected from the electrodes surpasses the intrinsic carrier density. This leads to the formation of a space charge within the material, and the conduction mechanism transitions from ohmic to Space Charge Limited Current (SCLC). In this regime, the current is no longer linearly dependent on the voltage and is instead governed by the transport of these injected carriers and their interaction with trapping states within the NiPc bandgap.

The nature of the SCLC is highly dependent on the distribution and density of these traps. Research on Au-NiPc-Au sandwich structures has identified distinct SCLC behaviors based on sample preparation:

Single Discrete Trap Level: In freshly prepared films, the SCLC is often controlled by a single, discrete trapping level. This trap has been identified at an energy (Eₜ) of approximately 0.58 eV above the valence band edge with a concentration of about 1 x 10¹⁹ m⁻³.

Exponential Trap Distribution: For samples that have been heat-treated, the J-V characteristics in the SCLC region are better described by a model considering an exponential distribution of traps within the forbidden gap. This results in a power-law relationship (J ∝ Vⁿ, where n > 2) and is associated with a much higher trap concentration, estimated at 9.26 x 10²⁶ m⁻³. This change is often attributed to the creation of structural defects during the annealing process.

The mobility of charge carriers can be estimated from the SCLC region of the J-V curve. In p-type NiPc films, hole mobility has been observed to increase with the substrate temperature during deposition.

ParameterFreshly Prepared NiPcHeat-Treated NiPc
Dominant SCLC Trap Mode Single Discrete LevelExponential Distribution
Trap Energy (Eₜ) ≈ 0.58 eV-
Trap Concentration ≈ 1 x 10¹⁹ m⁻³≈ 9.26 x 10²⁶ m⁻³

Bulk-Limited Poole-Frenkel Emission and Hopping Processes

In addition to SCLC, other bulk-limited conduction mechanisms can be active in NiPc, particularly those involving the emission of trapped carriers enhanced by an electric field.

Poole-Frenkel (P-F) Emission describes the field-assisted thermal excitation of charge carriers from trap states into the conduction or valence band. This mechanism is similar to the Schottky effect but occurs in the bulk of the material rather than at a metal-semiconductor interface wikipedia.org. The current density in P-F emission shows a characteristic exponential dependence on the square root of the applied electric field. While direct analysis of forward-bias J-V characteristics in NiPc via the P-F model is not commonly reported, related Schottky-type conduction has been identified under reverse bias conditions in NiPc devices, suggesting that field-enhanced emission from barrier states is a relevant process researchgate.net.

Hopping Conduction is another crucial mechanism, especially in disordered or polycrystalline organic materials. In this process, charge carriers move by "hopping" between localized states, such as adjacent molecules or defect sites. This transport is thermally activated. Studies on heat-treated polymeric this compound have demonstrated that the DC electrical conduction in the temperature range of 77 K to 270 K is governed by Mott's variable range hopping model scispace.com. This indicates that after certain processing, conduction in the material relies on charge carriers hopping between localized states within the amorphous regions of the polymer scispace.com.

Thermo-ionic Emission Theory in Schottky Barrier Devices

When this compound forms an interface with a metal, a Schottky barrier can be created, particularly if the metal's work function is not perfectly aligned with the energy levels of the NiPc. The transport of charge carriers across this barrier is often described by the thermionic emission theory.

According to this model, charge carriers with sufficient thermal energy can overcome the potential barrier at the interface and get injected into the semiconductor. The current density is exponentially dependent on the barrier height (ΦB) and the temperature. In devices like p-NiPc/n-Si heterojunction solar cells, this mechanism is fundamental to their operation. The analysis of J-V and capacitance-voltage (C-V) characteristics of such devices has allowed for the determination of the Schottky barrier height. For NiPc films deposited on n-type silicon, the barrier height has been found to increase from 2.53 eV to 3.69 eV as the substrate temperature during deposition was raised from 300 K to 400 K scirp.org.

Molecular Electronic Structure and Orbital Energetics

The electronic and charge transport properties of NiPc are fundamentally rooted in its molecular electronic structure, specifically the energy and character of its frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in charge transport. For p-type conduction, which is common in NiPc, charge transport occurs through the hopping of holes between the HOMO levels of adjacent molecules. For n-type conduction, it would involve the LUMO levels.

CompoundHOMO (Calculated)LUMO (Calculated)HOMO-LUMO Gap (Calculated)
This compound (NiPc) -6.30 eV-4.01 eV2.29 eV

Impact of Substituents on Electronic Structure and Molecular Orbital Energy Levels

Electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, increase the electron density of the phthalocyanine ring. This leads to a destabilization (increase in energy) of the HOMO level. Theoretical calculations and experimental results have shown that this electronic localization on the Ni site, induced by EDGs, can enhance the adsorption and activation of molecules like CO2. kaust.edu.sa The enlarged π-conjugation resulting from polymerization of NiPc units can similarly induce d-electron localization, increasing the electronic density at the central nickel atom. colab.ws

Conversely, electron-withdrawing substituents decrease the electron density of the macrocycle. Strongly electron-withdrawing groups, such as fluorine (-F) or perfluoroethyl (-C2F5), cause a stabilization (decrease in energy) of both the HOMO and LUMO levels. nih.govacs.org This effect significantly increases the ionization potential and electron affinity of the molecule. For instance, DFT studies on metal phthalocyanines have shown that fluorination can substantially alter molecular orbital energy levels. nih.govacs.org The introduction of sulfonyl groups or the replacement of benzene (B151609) rings with pyrazines also makes the macrocycle more electron-deficient, which can be quantified by a less negative first reduction potential (Ered1). acs.org

The strategic placement and nature of these functional groups provide a powerful tool for molecular engineering. By tuning the electronic structure, properties like catalytic activity and charge transfer efficiency can be optimized for specific applications. kaust.edu.saacs.org

Table 1: Effect of Substituent Type on NiPc Electronic Properties

Substituent Type Effect on Electron Density Impact on HOMO Energy Level Impact on LUMO Energy Level Representative Groups
Electron-Donating Increases Increases (Destabilizes) Varies -OH, -NH2, -OCH3
Electron-Withdrawing Decreases Decreases (Stabilizes) Decreases (Stabilizes) -F, -C2F5, -CN, -SO2R

Mechanisms of Charge Delocalization within the Macrocycle and Between Molecules

Charge delocalization is a fundamental property of this compound, underpinning its utility in electronic and optoelectronic applications. This delocalization occurs at two distinct levels: intramolecularly within the extensive π-conjugated system of a single molecule, and intermolecularly between adjacent molecules in aggregates or solid-state structures.

Intramolecular Delocalization: The phthalocyanine macrocycle consists of an alternating network of single and double bonds, forming a large, planar π-electron system. This structure allows for the extensive delocalization of electrons across the entire molecule. utah.edu Upon photoexcitation or charge injection, the added charge is not confined to a single atom or bond but is spread out over the macrocycle. This delocalization stabilizes the charged species and is crucial for the molecule's ability to absorb light in the visible region and to transport charge. utah.edu Theoretical studies on related two-dimensional metal-phthalocyanine frameworks confirm that the electronic structure consists of highly delocalized states, which favors a band-like transport mechanism for charge carriers rather than hopping between localized states. nih.govresearchgate.net In these systems, both carbon and nitrogen atoms contribute to the conduction band, while the valence band is dominated by carbon atoms, indicating that charge transport occurs primarily along the organic backbone. nih.gov

Intermolecular Delocalization and Transport: In the solid state, NiPc molecules often arrange in ordered stacks. The efficiency of charge transport between molecules is highly dependent on the distance and orientation between adjacent macrocycles. Effective π-π stacking allows for the overlap of molecular orbitals, creating pathways for charge carriers (electrons and holes) to move from one molecule to the next. utah.edu This intermolecular charge transport is essential for the bulk conductivity of NiPc-based materials. utah.eduresearchgate.net Studies on covalent organic frameworks (COFs) incorporating NiPc units have demonstrated that creating extended, ordered two-dimensional systems with strong electronic coupling between the phthalocyanine units can lead to exceptionally high predicted charge carrier mobilities. nih.govresearchgate.net The design of these frameworks, which prevents the isolation of electron-localized units, is key to achieving dispersive band states and efficient charge transport. nih.govresearchgate.net

Table 2: Comparison of Intramolecular and Intermolecular Charge Delocalization in NiPc

Feature Intramolecular Delocalization Intermolecular Delocalization/Transport
Domain Within a single NiPc molecule Between adjacent NiPc molecules
Mechanism Delocalization across the π-conjugated macrocycle Hopping or band-like transport via orbital overlap
Enabling Factor Extended π-electron system of the Pc ring Close and ordered π-π stacking, covalent linking
Significance Governs optical absorption, stabilizes charged states Determines bulk conductivity and charge mobility

Ultrafast Charge Transfer Dynamics

The response of this compound to light absorption involves a cascade of events occurring on timescales ranging from femtoseconds to nanoseconds. wikipedia.orgnih.gov Ultrafast laser spectroscopy techniques, such as pump-probe spectroscopy, are instrumental in resolving these complex dynamics. uiowa.eduresearchgate.net These methods allow researchers to initiate a process with an ultrashort "pump" pulse and monitor its evolution with a subsequent "probe" pulse, providing a real-time view of charge transfer, energy relaxation, and changes in molecular structure. rsc.orgrsc.orgaps.org

Upon photoexcitation, an electron is promoted to a higher energy level. The subsequent relaxation pathways are highly complex and can involve transitions between different types of excited states, including π-π* states localized on the phthalocyanine ligand, metal-centered d-d states, and charge-transfer states. rsc.orgrsc.orgnih.gov The interplay and kinetics of these states are critical to the material's function in applications like photocatalysis and solar energy conversion, where efficient charge separation is paramount. nih.govnih.gov

Investigation of Ligand-to-Metal Charge-Transfer (LMCT) States

A key process in the photo-induced dynamics of some transition-metal complexes is the formation of a Ligand-to-Metal Charge-Transfer (LMCT) state. semanticscholar.orgrsc.orgiciq.org In this state, an electron is transferred from the π-system of the phthalocyanine ligand to the d-orbitals of the central nickel atom. The generation of such a state is significant because it creates a transiently reduced metal center and an oxidized ligand, a form of charge separation that is a prerequisite for many photocatalytic reactions. nih.gov

The existence and lifetime of LMCT states in NiPc systems are strongly influenced by the molecular structure, particularly the presence of substituents. For example, studies on nickel(II) phthalocyanine with eight butoxy substituents [NiPc(OBu)8] have successfully identified a relatively long-lived LMCT state. nih.gov Using femtosecond Raman-induced Kerr effect spectroscopy (FRIKES), researchers have tracked the evolution of vibrational modes following photoexcitation, confirming a relaxation pathway that proceeds through an excited d-d state to an LMCT state. nih.gov This LMCT state was found to have a lifetime of approximately 500 picoseconds (ps), indicating a persistent charge separation. nih.gov The study also observed an even earlier transient, on the order of 0.2 ps, which was tentatively assigned to a higher-lying LMCT state. nih.gov The ability to engineer molecules with stable LMCT states is a key goal in the development of new photocatalysts. nih.govresearchgate.net

Study of Photoexcitation Dynamics

The study of photoexcitation dynamics encompasses the entire sequence of events following photon absorption. For metallophthalocyanines like NiPc, excitation into the primary absorption bands (the Q and B bands) typically corresponds to a π-π* transition within the ligand macrocycle. rsc.org From this initial excited state, the molecule can undergo several relaxation processes.

Ultrafast spectroscopic studies have elucidated these complex pathways. Following the initial π-π* excitation, very rapid relaxation can occur to lower-lying excited states. rsc.orgrsc.org In nickel complexes, these often include metal-centered (d-d) excited states. rsc.orgnih.gov The transition from a ligand-centered π-π* state to a metal-centered d-d state is a critical step that often occurs on a femtosecond to picosecond timescale. nih.gov

As detailed in the preceding section, this d-d state can then act as a precursor to an LMCT state. The complete dynamic picture for a substituted NiPc, as revealed by advanced techniques like FRIKES, is a sequential relaxation: from the initial photoexcited π-π* state, through a d-d excited state, and finally to a charge-separated LMCT state, before eventually returning to the ground state. nih.gov The lifetimes of these intermediate states are crucial; for instance, the ~500 ps lifetime of the LMCT state in NiPc(OBu)8 is considered long enough to potentially engage in chemical reactions before charge recombination occurs. nih.gov Understanding these intricate dynamics is essential for designing more efficient phthalocyanine-based materials for light-driven applications. aps.orgnist.gov

Table 3: Summary of Photoexcitation Events in a Substituted this compound [NiPc(OBu)8]

Timescale Event/State Description Reference
~0.2 ps Higher-lying LMCT state Tentative assignment of an early, transient charge-transfer state. nih.gov
Femtoseconds to Picoseconds Relaxation to d-d state The molecule relaxes from the initial π-π* excited state to a metal-centered d-d state. nih.gov
Picoseconds Formation of LMCT state The d-d state acts as a precursor to a more stable Ligand-to-Metal Charge-Transfer state. nih.gov
~500 ps LMCT State Lifetime The charge-separated state persists for a significant duration before recombination. nih.gov

Computational and Theoretical Investigations of Nickel Phthalocyanine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a central computational method for studying metallophthalocyanines due to its favorable balance of accuracy and computational cost. It is extensively used to model various properties of NiPc, from its ground-state geometry to its catalytic behavior.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are employed to determine the most stable geometric structure of NiPc by minimizing the total energy of the molecule. These geometry optimizations have found that the NiPc molecule possesses D4h symmetry. researchgate.net A combination of gas-phase electron diffraction (GED) and DFT calculations has provided precise structural parameters. researchgate.net

Key bond lengths and angles determined from these studies are summarized below.

Table 1: Optimized Geometrical Parameters of Nickel Phthalocyanine (B1677752)

Parameter Bond Length (Å) / Angle (°)
Ni–N 1.913
N–Cp 1.385
Cp–Nm 1.327
Cp–Cp 1.462
∠NiNCp 126.6
∠NCpNm 128.4
∠CpNmCp 120.1

Data sourced from gas-phase electron diffraction (GED) and DFT calculations. researchgate.net

Electronic structure calculations reveal the arrangement and energies of molecular orbitals. For NiPc, the highest occupied molecular orbital (HOMO) is localized on the phthalocyanine ring, specifically an a1u orbital, rather than being metal 3d-like. scispace.com The electronic band structure of bulk NiPc is found to be similar to that of a monolayer, with bands near the Fermi level primarily contributed by the nickel d states. researchgate.net The choice of the DFT functional is critical; hybrid functionals have been shown to provide computed photoemission spectra in excellent agreement with experimental data, whereas generalized gradient approximation (GGA) functionals can fail qualitatively due to self-interaction errors that under-bind localized orbitals. researchgate.net

Prediction of Absorption Spectra and Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules like NiPc. acs.orgdpublication.com These calculations help in assigning the characteristic bands observed in the experimental UV-Vis spectrum. The spectrum of NiPc is dominated by two main features: the Q-band in the visible region (around 600-700 nm) and the B-band (or Soret band) in the near-UV region (around 300-400 nm). researchgate.net

TD-DFT calculations attribute these bands to π → π* electronic transitions within the delocalized 18π-electron system of the phthalocyanine macrocycle. researchgate.netacs.org The accuracy of the predicted spectra is highly dependent on the chosen exchange-correlation functional. nih.govacs.org Studies have shown that range-separated hybrid functionals, such as CAM-B3LYP, provide particularly accurate results for the Q-band region, even with simplified TD-DFT approaches that offer a significant speedup in calculation time. nih.govacs.org

Table 2: Comparison of Experimental and Calculated Electronic Transitions for Phthalocyanines

Band Transition Type Experimental Region (nm) Theoretical Approach Key Findings
Q-band π → π* ~600-700 TD-DFT, sTD-DFT Good agreement with experiment, especially with range-separated hybrid functionals like CAM-B3LYP. nih.govacs.org

Modeling of Solvent Effects on Electronic Structure and Transitions

The surrounding environment, particularly the solvent, can influence the electronic properties of NiPc. Computational models are used to simulate these effects. For instance, the structure of nickel phthalocyanine tetrasulfonic acid tetra sodium salt has been optimized in dimethyl sulfoxide (DMSO) to study how the solvent impacts its electronic structure and transitions, with results showing general agreement with experimental UV-Vis spectra. aip.org

Theoretical studies on related phthalocyanine ions have shown that hydration can have a relatively mild effect on the electronic spectra. nih.gov The addition of water molecules causes only a slight blueshift and narrowing of the absorption bands, indicating the stability of the core electronic structure against solvation. nih.gov For other metallophthalocyanines, solvent effects have been analyzed using models like the Lippert–Mataga and Kamlet–Abboud–Taft equations to correlate spectral shifts with solvent polarity. researchgate.net These computational approaches allow for a systematic understanding of how different solvent environments modulate the electronic behavior of the molecule.

Analysis of Binding Energies and Activation Energy Barriers for Catalytic Processes

NiPc is a promising catalyst for various chemical reactions, notably the electrochemical reduction of carbon dioxide (CO2RR). DFT calculations are instrumental in elucidating the reaction mechanisms at the molecular level. This involves calculating the binding energies of intermediates and the activation energy barriers for key reaction steps.

Theoretical studies have shown that introducing electron-donating substituents (like hydroxyl or amino groups) to the phthalocyanine ligand can induce electronic localization at the central Ni site. researchgate.net This enhances the adsorption and activation of CO2, which is often the rate-determining step. DFT calculations can quantify the adsorption energies of CO2 and key intermediates like *COOH on the Ni center.

Table 3: Calculated CO2 Adsorption Energies on Different this compound Catalysts

Catalyst Adsorption Energy (eV)
NiPc -0.63
NiTHPc (hydroxyl-substituted) -0.99
NiTAPc (amino-substituted) -1.13

Data from DFT calculations showing stronger CO2 binding with electron-donating substituents. researchgate.net

By mapping the free energy profile of the entire catalytic cycle, researchers can identify the lowest energy pathway and the potential-determining step. For CO2 reduction, calculations have shown that amino-substituted NiPc (NiTAPc) has the lowest CO2 activation energy barrier. researchgate.net These theoretical insights provide a rational basis for designing more efficient molecular catalysts. researchgate.net

Study of Charge Distribution and Electrostatic Potential Energy Mapping

Understanding the charge distribution within the NiPc molecule is crucial for predicting its reactivity and intermolecular interactions. DFT can be used to calculate atomic charges and generate electrostatic potential (ESP) maps. Methods like Hirshfeld, Mulliken, or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. researchgate.netuniversepg.com

Studies on substituted NiPc for CO2 reduction have shown that electron-donating groups increase the electron density on the central nickel atom. researchgate.net This change in charge distribution is directly linked to the enhanced catalytic activity.

Table 4: Calculated Atomic Charges on the Nickel Atom in Various NiPc Derivatives

Molecule Hirshfeld Charge (e) Mulliken Charge (e)
NiPc +0.228 +0.407
NiTHPc (hydroxyl-substituted) +0.226 +0.403
NiTAPc (amino-substituted) +0.224 +0.395

Data from DFT calculations showing a decrease in positive charge on Ni with electron-donating groups. researchgate.net

ESP maps visualize the electrostatic potential on the electron density surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are valuable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions. universepg.com

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of molecules.

While DFT is excellent for electronic properties and reaction mechanisms, MD is suited for exploring larger-scale phenomena over longer timescales, such as molecular aggregation, diffusion, and interactions with surfaces or in solution. For systems containing nickel, MD simulations have been used to investigate the structural stability of nickel clusters and the mechanics of nanomachining single-crystal nickel. worldscientific.commdpi.com In these simulations, the forces between atoms are typically described by a pre-defined force field.

In the context of this compound, MD simulations can be applied to study:

Aggregation in Solution: Phthalocyanines are known to aggregate via π–π stacking, which affects their optical and electronic properties. MD can model this process and determine the preferred stacking arrangements and binding energies.

Behavior at Interfaces: MD simulations can model the interaction of NiPc molecules with surfaces, such as graphene or metal oxides, which is relevant for applications in organic electronics. rsc.org

Solvent Structure and Dynamics: Simulations can reveal how solvent molecules arrange around a NiPc solute and the dynamics of this solvation shell, providing a more detailed picture than implicit solvent models used in DFT.

The combination of MD simulations for conformational sampling and DFT for accurate energy calculations (in QM/MM approaches) provides a powerful, multi-scale strategy for investigating the complex behavior of this compound in realistic environments.

Investigation of Intermolecular Interactions and Aggregation Behavior

The behavior of this compound (NiPc) in solid-state applications is profoundly influenced by intermolecular interactions, which drive the aggregation of molecules. researchgate.net Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding these phenomena. The primary forces governing the self-assembly of phthalocyanine molecules are π-π stacking interactions between the large aromatic macrocycles. researchgate.netrug.nl These interactions lead to the formation of ordered aggregates, such as dimers, trimers, and larger complexes, which can crystallize into different polymorphs, commonly the α and β phases. rug.nlnih.gov

Theoretical models have shown that the geometry of these aggregates is not a simple face-to-face stacking. Instead, a slight displacement between the stacked molecules is energetically favorable. nih.gov This slipped-stack arrangement is a result of the complex interplay between attractive π-π interactions and repulsive electrostatic forces. The aggregation behavior is a critical factor because it directly affects the electronic properties of the material. For instance, aggregation can cause shifts in the absorption spectra; a blue shift in the excited state absorption has been computationally demonstrated in aggregated zinc phthalocyanine, a phenomenon explained by the side-by-side arrangement of transition dipole moments. nih.gov

Furthermore, computational studies have explored how the tendency of phthalocyanine molecules to aggregate among themselves can be stronger than their interaction with substrates like carbon nanotubes. acs.org This highlights the significance of intermolecular π-π interactions in dictating the morphology and, consequently, the performance of NiPc in hybrid materials. acs.org DFT calculations are used to analyze the binding energies and geometries of these aggregates, revealing how factors like the central metal atom and peripheral substituents can tune the strength and nature of these interactions. researchgate.netacs.org

Theoretical Modeling of Heterojunction Devices

Theoretical modeling is a crucial tool for designing and understanding heterojunction devices, where this compound is used as an organic semiconductor layer. rsc.org These models, often based on computational chemistry, provide atomistic-level insights into the structural and electronic properties of the interface between NiPc and other materials (inorganic semiconductors, metals, or other organic molecules). rsc.org Modeling helps to predict the performance of devices like organic diodes and solar cells before their fabrication, saving time and resources. scirp.org Key aspects investigated through theoretical modeling include the alignment of energy levels at the interface, the nature of the structural match between layers, and the polarization effects that influence charge separation and transport. rsc.org

Construction of Energetic Diagrams for Organic Diodes

A fundamental step in modeling organic heterojunction diodes is the construction of an energy level diagram. researchgate.net This diagram illustrates the relative alignment of the energy levels of each component material before and after they form a contact. The crucial parameters in these diagrams are the work functions of the metal electrodes (e.g., Gold, Silver, Indium Tin Oxide) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the organic semiconductor, such as NiPc. mdpi.comjos.ac.cn

ParameterDescriptionTypical Role in Diagrams
Work Function (Φ) The minimum energy required to remove an electron from the surface of a solid (e.g., a metal electrode).Determines the initial alignment of energy levels at the metal/organic interface.
HOMO Level Highest Occupied Molecular Orbital energy level in the organic semiconductor.Analogous to the valence band in inorganic semiconductors; involved in hole transport.
LUMO Level Lowest Unoccupied Molecular Orbital energy level in the organic semiconductor.Analogous to the conduction band in inorganic semiconductors; involved in electron transport.
Band Gap (Eg) The energy difference between the HOMO and LUMO levels.Defines the energy required to create an electron-hole pair in the organic material.
Electron Affinity (χ) The energy released when an electron is added to a neutral atom or molecule in the gaseous state.Used to determine the position of the LUMO level relative to the vacuum level.

Prediction of Charge Mobility and Barrier Heights

Theoretical calculations are pivotal in predicting charge carrier mobility and interfacial energy barriers, which are key determinants of device performance. Charge mobility in phthalocyanine-based materials can be exceptionally high, and computational models help to understand the underlying reasons. nih.govnih.gov DFT calculations can reveal strongly dispersive energy bands, which are indicative of efficient charge transport. nih.govresearchgate.net A key parameter derived from these band structures is the effective mass of charge carriers (electrons and holes); a lower effective mass generally corresponds to higher mobility. nih.govresearchgate.net For a two-dimensional conjugated polymer based on NiPc, DFT calculations predicted a low electron-hole reduced effective mass of 0.137m₀, consistent with experimentally observed high mobility. nih.gov

The barrier height at a heterojunction interface significantly impacts the flow of current. For a p-n heterojunction, this refers to the energy difference that charge carriers must overcome. In a metal-semiconductor junction, the Schottky barrier height for hole injection can be estimated from the difference between the metal's work function and the semiconductor's HOMO level. Theoretical models can predict these barriers by accurately calculating the energy levels of the constituent materials. researchgate.net For instance, in NiPc/n-Si diodes, the barrier height (Φb) was determined to be 0.83 eV at room temperature. researchgate.net Computational models also help understand how factors like grain boundaries in polycrystalline films can create potential barriers that impede charge transport. rsc.org

PropertyComputational MethodSignificance for Devices
Charge Mobility (μ) DFT calculations of band structure and effective mass.Determines how quickly charges move through the material, affecting device speed and efficiency. researchgate.net
Barrier Height (Φb) Calculation of work functions and HOMO/LUMO levels.Controls the injection of charge from electrodes and the flow of current across junctions. researchgate.net
Effective Mass (m*) Derived from the curvature of calculated energy bands.A smaller effective mass is indicative of higher charge mobility. nih.govresearchgate.net

Comparative Theoretical Studies of Phthalocyanine Complexes

To understand the unique properties of this compound, it is often compared with other transition metal phthalocyanines (MPcs) through computational studies. nih.gov DFT is a common tool for these comparative analyses, allowing researchers to investigate how the central metal ion influences the electronic structure, bonding, and spectroscopic properties of the molecule. nih.govresearchgate.net

Studies comparing NiPc with complexes containing V, Cr, Mn, Fe, and Co have shown that the choice of the central metal significantly affects the molecular orbital energy levels and the nature of the metal-ligand bond. nih.govresearchgate.net For example, a comparative study of NiPc and CoPc using various DFT functionals demonstrated that hybrid functionals provide computed photoemission spectra in excellent agreement with experimental data, whereas simpler approximations fail. researchgate.net This highlights the importance of choosing the correct theoretical approach.

These comparative studies also extend to reactivity and interaction with other molecules. For instance, the interaction of different MPc complexes (M = Sc, Ti, V) with formaldehyde gas was studied to assess their potential as gas sensors, revealing that Sc and Ti phthalocyanines were more reactive than the V complex. nih.gov Similarly, docking and molecular dynamics simulations have been used to compare the interaction of CoPc and CuPc with biological molecules, showing that the metal ion plays a key role in the strength and nature of the interaction. nih.gov Such comparative theoretical work is essential for systematically screening different MPc compounds and selecting the most promising candidate, like NiPc, for a specific application.

Metal PhthalocyanineKey Theoretical FindingReference
NiPc, CoPc Hybrid DFT functionals are necessary to accurately model their electronic structure and match experimental photoemission spectra. researchgate.net
VPc, CrPc, MnPc, FePc The M–Pc bonding is dominated by σ interactions, with FePc having the strongest and most covalent bond among this set. nih.gov
ScPc, TiPc, VPc Sc and Ti phthalocyanines show higher reactivity towards formaldehyde adsorption compared to VPc. nih.gov
CoPc, CuPc The presence and type of transition metal (Co vs. Cu) significantly affect the strength of interactions with biological macromolecules. nih.gov

Advanced Material Architectures and Nanostructures of Nickel Phthalocyanine

Thin Film Fabrication and Engineering

The fabrication of NiPc thin films is a critical step in device manufacturing, where the film's quality directly dictates the device's efficiency and reliability. Techniques such as physical vapor deposition (PVD) and thermal evaporation are commonly employed, allowing for precise control over the film's properties. acs.orgnih.gov The engineering of these films involves manipulating various deposition parameters and post-deposition treatments to achieve desired outcomes.

The morphology, crystallinity, and surface topography of NiPc thin films are heavily influenced by the deposition conditions, particularly the substrate temperature. scirp.orgscirp.org Thermal evaporation of NiPc at different substrate temperatures leads to the formation of β-crystalline films, with the mean crystallite size increasing at higher temperatures. scirp.org This change in grain size and surface roughness is crucial as it affects the material's electrical and optical properties. scirp.orgresearchgate.net

For instance, studies have shown a direct correlation between substrate temperature and the grain size and roughness of NiPc thin films. As the temperature is increased from 300 K to 450 K, both the average grain size and the surface roughness tend to increase. scirp.org This increased roughness can be beneficial for certain applications, such as sensors, by providing a larger surface area for interaction. scirp.org The deposition rate is another key parameter; lower rates generally lead to the formation of larger crystallites and fewer grain boundaries, as molecules have more time to migrate to favorable energetic sites. rsc.org Conversely, high deposition rates can result in films with lower crystallinity. rsc.org

Table 1: Effect of Substrate Temperature on NiPc Thin Film Morphology

Substrate Temperature (K) Average Grain Size (nm) Roughness Average (nm)
300 58.23 1.83
325 69.18 2.16
350 78.44 2.89
400 91.11 3.11
450 99.15 4.01

Data sourced from research on NiPc thin films prepared by vacuum evaporation. scirp.org

The choice of substrate material plays a pivotal role in determining the structural and electrical properties of the deposited NiPc film. Different substrates can induce varied levels of crystallinity, surface morphology, and even affect the optical band gap of the material. rdd.edu.iq A study utilizing chemical spray pyrolysis to deposit tetrasulfonated nickel phthalocyanine (B1677752) (NiTsPc) on various substrates demonstrated this dependence clearly. rdd.edu.iq

The highest degree of crystallinity was observed when a polymer was used as the substrate, suggesting that the surface energy of the polymer facilitated enhanced crystallite growth. rdd.edu.iq In contrast, films deposited on micro glass exhibited the highest surface roughness, a characteristic that can be advantageous for creating high-efficiency devices. rdd.edu.iq The substrate also impacts the optical properties; the highest absorption intensity was recorded for films on glass substrates, which also corresponded to the highest calculated energy gap. rdd.edu.iq These findings underscore that the substrate is not a passive component but an active participant in defining the final properties of the NiPc thin film.

Table 2: Substrate-Dependent Properties of NiTsPc Thin Films

Substrate Type Key Structural/Optical Characteristic
Polymer Highest crystallinity
Micro Glass Highest surface roughness
Glass Highest absorption intensity and energy gap
Quartz Lowest absorption coefficient

Comparative data from studies on chemically spray-deposited NiTsPc films. rdd.edu.iq

Post-deposition annealing is a critical thermal treatment step used to modify and improve the properties of NiPc thin films. The process can induce phase transitions, enhance crystallinity, and alter the film's optoelectronic characteristics. mdpi.comserontech.co.kr For NiPc, annealing can cause a transition from the metastable α-phase to the more stable β-phase, which is accompanied by an increase in grain size and surface roughness. mdpi.com

Research on thermally evaporated NiPc films has shown that increasing the annealing temperature up to 150 °C leads to a significant improvement in grain size and crystallinity. serontech.co.krsciexplore.ir At an annealing temperature of 150 °C, a maximum grain size of 71.3 nm and a very smooth surface with an RMS roughness of 0.41 nm were achieved. serontech.co.krsciexplore.ir This structural enhancement directly translates to improved electrical performance in device structures. sciexplore.ir For Schottky diodes fabricated with these films, the sample annealed at 150 °C exhibited the highest current density, a 23% increase in the rectification ratio, and an 11% lower barrier height compared to as-deposited films, indicating more efficient charge transport. serontech.co.krsciexplore.ir The optical band gap energy, however, shows relatively minor variation with annealing, fluctuating in a narrow range. serontech.co.krsciexplore.ir

Table 3: Impact of Annealing on NiPc Thin Film Properties

Annealing Temperature (°C) Maximum Grain Size (nm) RMS Roughness (nm) Rectification Ratio Barrier Height (eV)
As-deposited (25) - - ~18.8 ~0.94
150 71.3 0.41 23.1 0.84

Data from analysis of thermally evaporated NiPc films used in Schottky diode structures. serontech.co.krsciexplore.ir

Nanowire and Nanofiber Assembly

Moving beyond two-dimensional thin films, the assembly of NiPc into one-dimensional nanostructures like nanowires and nanofibers opens up new avenues for device applications. These structures offer a high surface-to-volume ratio and can exhibit improved crystalline order, leading to enhanced performance in sensors and other electronic devices. nih.gov

Organic vapor phase deposition (OVPD), a variant of PVD, is a powerful technique for synthesizing 1D nanostructures of metal phthalocyanines, including NiPc. nih.govacs.orgresearchgate.net In this process, a carrier gas transports the vaporized organic material to a substrate where deposition and self-assembly occur. The morphology and crystal structure of the resulting nanowires or nanoribbons are highly dependent on deposition parameters, especially the substrate temperature. acs.orgresearchgate.net

Studies have shown that at lower substrate temperatures (e.g., < 200 °C), NiPc can form twisted nanoribbons corresponding to the α-phase. nih.gov As the temperature increases, a transition to straight nanostructures of the β-phase is observed. nih.gov This demonstrates that thermal energy during growth can be used to tune not only the morphology but also the crystallographic phase of the nanowires, which in turn influences their electronic properties. acs.org The precise control over nanowire dimensions and placement afforded by techniques like OVPD is crucial for fabricating next-generation nano-devices. nih.gov

Table 4: Influence of Substrate Temperature on Vapor-Deposited NiPc Nanostructure Morphology

Substrate Temperature Range Predominant Morphology Crystalline Phase
< 119-200 °C Twisted Nanoribbons α-phase
> 190 °C Straight Nanoribbons/Nanowires β-phase

General trends observed for metal phthalocyanines, including NiPc, grown by organic vapor phase deposition. nih.govacs.org

Beyond vapor-phase methods, NiPc nanofibers can also be synthesized through solution-based self-assembly routes. A simple and reproducible solvent diffusion method has been successfully used to prepare tetra phenoxy-substituted nickel phthalocyanine nanofibers on a large scale. atlantis-press.com In this technique, a poor solvent (methanol) is introduced into a solution of the NiPc derivative in a good solvent (chloroform), triggering the self-assembly of molecules into fibrous structures. atlantis-press.com

Characterization of these nanofibers revealed diameters of 100-200 nm and lengths of several microns. atlantis-press.com The driving forces behind their formation are believed to be a combination of π-π stacking interactions between the phthalocyanine macrocycles, coordination between the central nickel ion and oxygen atoms on adjacent molecules, and π-π interactions between peripheral benzene (B151609) rings. atlantis-press.com Such nanofibrous structures, with their high aspect ratios and organized molecular packing, hold significant potential for use in functional organic devices. atlantis-press.com Another versatile technique for producing nickel-containing nanofibers is electrospinning, which allows for the creation of uniform fibers with controlled diameters. nih.gov

Table 5: Properties of Self-Assembled NiPc Nanofibers

Property Value
Synthesis Method Solvent Diffusion Self-Assembly
Diameter 100 - 200 nm
Length 2 - 10 µm
Length-to-Diameter Ratio 50 - 100

Data from characterization of tetra phenoxy substituted this compound nanofibers. atlantis-press.com

Nanocomposite Development

The integration of this compound (NiPc) into nanocomposite structures has unlocked new functionalities and enhanced performance in a variety of applications. By combining NiPc with nanomaterials such as metallic nanoparticles, carbon allotropes, and conducting polymers, researchers can tailor the resulting hybrid's optical, electronic, and catalytic properties.

Integration with Gold Nanoparticles for Enhanced Functionality

The synergy between this compound and gold nanoparticles (AuNPs) has led to the development of advanced materials with unique characteristics. Composites of liquid crystalline NiPc with AuNPs have been shown to retain their ordered mesophase structure while exhibiting enhanced electrical conductivity and distinct surface plasmon resonance properties. nih.gov The method of integration is crucial; for instance, non-peripheral amine-substituted NiPc has been used to cap AuNPs, creating a stable hybrid material for electrocatalytic applications such as the oxidation of hydrazine. mdpi.com

A notable application of these nanocomposites is in the field of electrochemical sensing. A layer-by-layer (LbL) constructed film composed of Nickel(II)-phthalocyanine-tetrasulfonic acid (NiTsPc) and gold nanoparticles has been successfully employed for the detection of tartrazine (B75150). nih.gov This sensor demonstrated a significant enhancement in electron transfer, leading to excellent sensing performance, including high sensitivity and a low limit of detection. nih.gov

Table 1: Performance of a NiTsPc-AuNP Nanocomposite Film for Tartrazine Detection. nih.gov
ParameterValue
Sensitivity (Linear Range 1)25.79 ± 0.47 (µA cm⁻²) (µmol L⁻¹)⁻¹
Sensitivity (Linear Range 2)8.80 ± 0.36 (µA cm⁻²) (µmol L⁻¹)⁻¹
Limit of Detection (LOD)0.055 µmol L⁻¹
Recovery in Juice Samples97.74% to 108.26%

Hybrid Composites with Carbon Nanotubes and Graphene Oxide

Carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene oxide (GO), serve as excellent supports for NiPc, preventing its aggregation and facilitating charge transfer through strong π-π stacking interactions. acs.orgscielo.br

Carbon Nanotube Composites: Hybrid materials of NiPc supported on CNTs have been developed as highly efficient and low-cost molecularly dispersed electrocatalysts (MDEs) for the selective reduction of CO2 to CO. jim.org.cnsemanticscholar.orgmdpi.com By engineering the molecular structure of the NiPc, for example through methoxy (B1213986) group functionalization, the stability and activity of the catalyst can be significantly enhanced. jim.org.cnsemanticscholar.org These MDEs have demonstrated exceptional performance, achieving high selectivity for CO production with stable operation over extended periods. jim.org.cnsemanticscholar.orgmdpi.com

Table 2: Performance of NiPc-OMe MDE on Carbon Nanotubes for CO2 Reduction. jim.org.cnsemanticscholar.org
ParameterValue
CO Selectivity (Faradaic Efficiency)>99.5%
Operating Current DensityStable at -150 mA cm⁻²
Maximum Current DensityUp to -300 mA cm⁻²
Long-term Stability>99.5% selectivity for 40 hours

Graphene Oxide Composites: Composites of NiPc with reduced graphene oxide (rGO) have shown great promise for energy storage applications. A hybrid material composed of NiPc nanofibers and rGO exhibited superior performance as a supercapacitor electrode. acs.org The synergistic effect between the two components resulted in a significant increase in specific capacitance compared to the individual materials, along with good cycling stability. acs.org In another application, a NiPc@graphene oxide/TiO2 composite was developed as a highly efficient photocatalyst for the degradation of formic acid to produce hydrogen under visible light. researchgate.netrsc.org In this system, NiPc acts as a sensitizing agent while GO helps to minimize the band gap of TiO2. researchgate.netrsc.org

Table 3: Performance of NiPc-Graphene Oxide Based Composites in Energy Applications.
ApplicationCompositeKey Performance MetricReference
SupercapacitorNiPc nanofibres / rGO223.28 Fg⁻¹ (at 1 Ag⁻¹) acs.org
Hydrogen ProductionNiPc@GO/TiO₂1.38 mmol h⁻¹ H₂ release rate researchgate.netrsc.org

Formation of Hybrid Films with Conducting Polymers (e.g., Polyaniline)

Hybrid films combining NiPc with conducting polymers like polyaniline (PANI) leverage the properties of both materials to create functional composites for applications such as chemical sensing. Research has demonstrated the creation of porous thin films made from polyaniline/sulfonated this compound composites. acs.org These composite films have been successfully applied as fast-response sensors for the detection of ammonia (B1221849). acs.org

Layer-by-Layer (LbL) Self-Assembly Techniques

The Layer-by-Layer (LbL) self-assembly technique is a versatile, simple, and environmentally friendly method for fabricating highly ordered multilayer thin films. researchgate.netmdpi.com This water-based process allows for nanometer-scale control over film thickness and architecture, making it ideal for constructing functional devices with precisely engineered interfaces. researchgate.netmdpi.com

Fabrication of Multilayer Thin Films with Controlled Interfaces

The LbL technique is particularly effective for depositing charged molecules like nickel(II)phthalocyanine-tetrasulfonic acid tetrasodium (B8768297) salt (NiPcTS). researchgate.netmdpi.com Thin films are constructed by the alternating deposition of positively and negatively charged species, driven by electrostatic interactions. researchgate.netmdpi.comsapub.org For example, multilayer films have been fabricated by alternating layers of anionic NiPcTS with cationic polymers such as branched poly(ethyleneimine) (PEI) or dioctadecyldimethylammonium bromide (DODAB). researchgate.netmdpi.comsapub.org

The growth of these films can be precisely monitored using techniques like UV-vis spectroscopy, which typically shows a linear increase in absorbance with each deposited bilayer, confirming a consistent and controlled deposition process. sapub.org The thickness and homogeneity of the resulting films can be finely tuned by controlling experimental conditions such as the pH and concentration of the deposition solutions. researchgate.netmdpi.com Studies have shown that homogeneous films with a thickness of 98 nm can be achieved in acidic media. researchgate.netmdpi.com This level of control over the film's architecture is critical for applications in sensors, electrochromic devices, and other functional coatings. researchgate.netmdpi.com

Engineering of Surface Potential and Interlayer Properties

The properties of LbL-assembled NiPc films are heavily influenced by the conditions during fabrication, which allows for the deliberate engineering of surface and interlayer characteristics. The main driving force for the LbL growth of films containing species like NiTsPc is the electrostatic interaction between the alternating layers. sapub.org

The pH of the coating medium is a critical parameter, as it directly influences the ionic density of the molecules. researchgate.netmdpi.com By altering the pH, one can change the strength of the electrostatic interactions, which in turn affects the film thickness and the distribution of layers. researchgate.netmdpi.com Similarly, the concentration of the NiPc solution can radically affect the bilayer thickness and the resulting surface morphology of the film. sapub.org Furthermore, post-deposition treatments, such as thermal annealing, can be used to alter the crystalline structure (e.g., from α to β form) of NiPc thin films. This phase change affects surface parameters like roughness and average grain size, as well as electronic properties such as electron affinity, providing another lever for engineering the film's surface properties. This ability to tune the nanostructure and surface characteristics is essential for optimizing the performance of devices like chemical sensors. sapub.org

Research Applications and Emerging Paradigms for Nickel Phthalocyanine

Chemical Sensing Applications

The unique semiconductor properties of nickel phthalocyanine (B1677752) thin films make them highly suitable for the development of chemical sensors. The interaction of analyte molecules with the NiPc surface modulates the material's electrical properties, providing a detectable signal.

Nickel phthalocyanine-based sensors operate as chemiresistors, where the electrical resistance of the NiPc film changes upon exposure to specific gases. As a p-type organic semiconductor, the conductivity of NiPc films is influenced by the adsorption of gas molecules, which can either donate or withdraw electrons, thereby altering the concentration of charge carriers (holes). researchgate.netresearchgate.net

Nitrogen Dioxide (NO₂): When a this compound film is exposed to an oxidizing gas like NO₂, which is an electron-accepting molecule, it withdraws electrons from the p-type NiPc. This interaction increases the concentration of holes in the material, leading to a significant increase in electrical current. researchgate.net Research has shown that the current through a vacuum-sublimed NiPc film can increase from 3 x 10⁻² µA to 1.08 µA as the NO₂ concentration rises from 0 ppm to 160 ppm. researchgate.net

Ammonia (B1221849) (NH₃): Conversely, when exposed to a reducing gas like ammonia, an electron-donating molecule, the conductivity of the NiPc film decreases. researchgate.net The ammonia molecules interact with the sensor surface, donating electrons to the p-type material. This process reduces the number of majority charge carriers (holes), thereby increasing the film's resistance. acs.org Studies on various metallophthalocyanines, including NiPc, have shown a high response to low concentrations of ammonia in the air. researchgate.net

General Chemical Vapors: The sensitivity of NiPc sensors extends to a broader range of vapor-phase electron donors. The sensor response correlates with the binding enthalpy between the analyte and the NiPc molecule. ucsd.edu Weaker electron donors may interact through physisorption on the phthalocyanine ring via van der Waals forces, resulting in weaker sensor responses. ucsd.edu

This compound has also been investigated for humidity sensing, utilizing both capacitive and resistive transduction mechanisms. qu.edu.qaqu.edu.qa Thin films of NiPc can be integrated into surface-type sensors where changes in relative humidity (RH) alter the device's electrical characteristics. qu.edu.qa

Resistive Transduction: Concurrently, the resistance of the NiPc film changes with humidity. The presence of water molecules can facilitate protonic conduction, providing an additional pathway for charge transport. This typically leads to a decrease in the resistance of the sensor as the humidity level increases. qu.edu.qaqu.edu.qa Research on NiPc-based sensors has observed a decrease in resistance in the relative humidity range of 35-75% RH. qu.edu.qa

The electroactive nature of this compound makes it a valuable component in the development of electrochemical biosensors. One notable application is the detection of dopamine (B1211576), a critical neurotransmitter.

A novel biosensor for dopamine detection has been developed using nanostructured layered films of nickel tetrasulfonated phthalocyanine (NiTsPc) in conjunction with the antimicrobial peptide dermaseptin (B158304) 01. nih.gov This biosensor operates based on the electrochemical oxidation of dopamine at the modified electrode surface. The NiTsPc film provides a suitable matrix for immobilizing the peptide and exhibits electroanalytical activity towards dopamine oxidation. nih.gov A key advantage of this system is its selectivity, allowing for the detection of dopamine even in the presence of common interfering substances like ascorbic acid. nih.gov This methodology has achieved detection limits for dopamine in the order of 10⁻⁶ mol L⁻¹. nih.gov

This compound derivatives are employed in constructing sensitive electrochemical sensors for various analytes, including food additives and environmental pollutants.

For instance, a sensor for the detection of tartrazine (B75150), a synthetic yellow azo dye, was developed using a nanocomposite film of gold nanoparticles (AuNPs) and Nickel(II)-phthalocyanine-tetrasulfonic acid (NiTsPc). bionavis.com The sensor was fabricated using the Layer-by-Layer (LbL) technique. bionavis.com This modified electrode demonstrated a significant enhancement in electron transfer, resulting in a large and well-defined redox peak for tartrazine detection via differential pulse voltammetry (DPV). bionavis.com The system exhibited high sensitivity and a low limit of detection for tartrazine. bionavis.comresearchgate.net

The catalytic properties of metallophthalocyanines also make them suitable for the degradation of environmental pollutants. For example, cobalt phthalocyanine, a related compound, has been used to modify gas diffusion electrodes for the efficient electrodegradation of tartrazine dye in aqueous solutions through the electro-Fenton process. researchgate.net

The performance of this compound-based sensors is evaluated based on several key metrics that determine their practical applicability.

Response and Recovery Time: These metrics define the speed of the sensor. For humidity sensors based on NiPc, response and recovery characteristics have been investigated. qu.edu.qaqu.edu.qa Phthalocyanine-based gas sensors, however, have been noted to suffer from slow response kinetics. core.ac.uk Methodologies involving measurements based on the kinetics of sensor response during short exposure times are being developed to improve this. core.ac.ukresearchgate.net

Sensitivity: This refers to the magnitude of the sensor's response to a change in analyte concentration. NiPc sensors have demonstrated high sensitivity towards various analytes, including NO₂, with the current changing significantly over a range of concentrations. researchgate.net For tartrazine detection, a high sensitivity of 25.79 ± 0.47 (µA cm⁻²) (µmol L⁻¹)⁻¹ has been reported. bionavis.com

Selectivity: This is the ability of a sensor to detect a target analyte in the presence of other interfering species. NiPc-based dopamine biosensors have shown selectivity against ascorbic acid. nih.gov In gas sensing, achieving selectivity, for instance between ozone and NO₂, can be challenging, but can be improved through specific measurement methodologies. core.ac.ukresearchgate.net

Reproducibility and Stability: Reproducibility refers to the consistency of measurements for the same analyte concentration. A photoelectrochemical sensor using a this compound-based metal-organic framework for curcumin (B1669340) detection exhibited good reproducibility with a relative standard deviation (RSD) of -3.24%. semanticscholar.orgresearchgate.net This sensor also demonstrated good short-term and long-term stability. semanticscholar.org The tartrazine sensor also showed excellent repeatability. bionavis.com

Table 1: Performance Metrics of this compound-Based Sensors

AnalyteSensor TypeKey Performance MetricReported ValueReference
Nitrogen Dioxide (NO₂)ChemiresistorCurrent Change3x10⁻² µA (0 ppm) to 1.08 µA (160 ppm) researchgate.net
DopamineElectrochemical BiosensorLimit of Detection10⁻⁶ mol L⁻¹ nih.gov
TartrazineElectrochemicalLimit of Detection0.055 µmol L⁻¹ bionavis.com
TartrazineElectrochemicalSensitivity25.79 (µA cm⁻²) (µmol L⁻¹)⁻¹ bionavis.com
CurcuminPhotoelectrochemicalReproducibility (RSD)-3.24% semanticscholar.orgresearchgate.net

Catalysis Research

This compound has emerged as a highly promising and tunable catalyst, particularly for the electrochemical reduction of carbon dioxide (CO₂RR). Its well-defined active sites and the ability to modify its molecular structure allow for the rational design of efficient electrocatalysts. researchgate.net

The primary application in this area is the selective conversion of CO₂ into valuable chemical feedstocks, most notably carbon monoxide (CO). researchgate.netrsc.org The catalytic activity of NiPc in CO₂ reduction was first reported in 1974. rsc.org Modern research focuses on enhancing this activity by immobilizing NiPc molecules on conductive supports like carbon nanotubes (CNTs). osti.gov

By engineering dispersed this compound molecules on CNTs, researchers have achieved CO₂ reduction performances superior to aggregated molecular catalysts in terms of stability, activity, and selectivity. osti.gov Functional group modifications, such as adding electron-donating substituents (e.g., amino or hydroxyl groups) to the phthalocyanine ring, can induce electronic localization at the nickel active site. researchgate.net This modification enhances CO₂ adsorption and activation, thereby boosting catalytic performance. researchgate.net

Optimized catalysts, such as an amino-substituted NiPc, have demonstrated the ability to convert CO₂ into CO with an ultrahigh selectivity of 99.8% at high current densities up to -400 mA cm⁻² in a flow cell. researchgate.net Similarly, a methoxy-substituted NiPc on CNTs achieved over 99.5% selectivity for CO to CO conversion and showed stable operation for 40 hours. osti.gov These findings highlight the potential of ligand engineering and strategic immobilization to design highly efficient and durable NiPc-based catalysts for sustainable fuel production. researchgate.netnih.gov

Table 2: Catalytic Performance of this compound in CO₂ Reduction

Catalyst SystemProductSelectivityCurrent DensityReference
Amino-substituted NiPcCO99.8%Up to -400 mA cm⁻² researchgate.net
Methoxy-substituted NiPc on CNTsCO>99.5%Up to -300 mA cm⁻² osti.gov
β‐tetra methoxy (B1213986)‐substituted NiPc on CNTsCO>98%-50 to -400 mA cm⁻² researchgate.net

Electrocatalytic Carbon Dioxide Reduction (CO2RR)

This compound (NiPc) has emerged as a significant molecular catalyst for the electrochemical reduction of carbon dioxide (CO2RR), primarily to carbon monoxide (CO). bohrium.comnih.gov Its high selectivity and catalytic activity have drawn considerable research interest. bohrium.comnih.gov The core of its catalytic function lies in the Ni-N4 active sites, which can be finely tuned to enhance performance. d-nb.info However, pristine NiPc often suffers from limited activity and stability due to suboptimal CO2 adsorption and activation at the nickel center. d-nb.inforesearchgate.net

Mechanistic Investigations and Structure-Performance Relationships

The electrocatalytic reduction of CO2 using NiPc-based catalysts is a subject of ongoing mechanistic investigation to understand the intricate relationship between the catalyst's structure and its performance. The process generally involves the adsorption and activation of CO2 at the nickel center of the phthalocyanine molecule. d-nb.inforesearchgate.net

In-situ and operando X-ray absorption spectroscopy (XAS) studies have provided valuable insights into the electronic and structural changes of the NiPc molecule during CO2RR. github.io These studies have shown a partial reduction of the nickel center and a distortion of the square-planar Ni–N4 structure under reaction conditions. github.io The formation of key intermediates, such as *COOH, is a critical step in the reaction pathway. rsc.orgrsc.org Theoretical calculations, including density functional theory (DFT), have been employed to model the reaction mechanism and understand the energy barriers for different steps. d-nb.infogithub.io These studies suggest that the electronic structure of the Ni site plays a crucial role in the adsorption and activation of CO2. d-nb.inforesearchgate.net

Role of Substituents and Electronic Localization on Catalytic Activity

The catalytic activity of this compound in CO2RR can be significantly enhanced by modifying the phthalocyanine ligand with various substituents. d-nb.info These modifications can tune the electronic properties of the central nickel atom, thereby influencing its interaction with CO2 molecules. d-nb.inforesearchgate.net

Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH), have been shown to increase the electron density at the nickel center. d-nb.inforesearchgate.net This electronic localization enhances the adsorption and activation of CO2, leading to improved catalytic performance. d-nb.inforesearchgate.net For example, an amino-substituted NiPc demonstrated a remarkable CO selectivity of 99.8% at a high current density of -400 mA cm⁻². d-nb.info In contrast, electron-withdrawing substituents tend to delocalize the electron density of the Ni site, which can hinder the catalytic activity for CO2RR. d-nb.info

The strategic placement of these functional groups on the phthalocyanine ring is also important. For instance, β-tetra methoxy-substituted this compound has been shown to efficiently catalyze CO2RR in acidic media with a Faradaic efficiency for CO greater than 98% over a broad range of current densities. researchgate.netdigitellinc.com The presence of these substituents not only modifies the electronic structure but can also influence the stability of the catalyst. github.io Methoxy-substituted NiPc, for example, exhibited more stable CO2RR activities compared to unsubstituted or cyano-substituted counterparts. github.io

Table 1: Performance of Substituted this compound Catalysts in CO2RR
CatalystSubstituentSupportFaradaic Efficiency (CO)Current DensityReference
NiPc–OMe MDEMethoxyCarbon Nanotubes>99.5%-300 mA cm⁻² github.io
NiTAPc/CNTAminoCarbon Nanotubes99.8%-400 mA cm⁻² d-nb.info
NiPc-OMe MDEβ-tetra methoxyCarbon Nanotubes>98%-50 to -400 mA cm⁻² researchgate.netdigitellinc.com
Ni(NH2)8Pc-GCAminoGraphitic Carbon~100%-1.03 V vs RHE rsc.org
Immobilization on Diverse Surfaces and Conductive Substrates

To overcome the limitations of homogeneous catalysis and improve the practical applicability of this compound for CO2RR, researchers have focused on immobilizing NiPc molecules on various conductive substrates. bohrium.comnih.gov This approach enhances catalyst stability, facilitates electron transfer, and prevents the aggregation of active sites. github.io

Carbon-based materials are widely used as supports due to their high surface area, good electrical conductivity, and chemical stability. Multi-walled carbon nanotubes (MWCNTs) have been successfully employed to create molecularly dispersed electrocatalysts (MDEs) where NiPc molecules are anchored on the sidewalls of the nanotubes. github.io This configuration leads to superior performance in terms of activity, selectivity, and stability compared to aggregated molecular catalysts. github.io For instance, a methoxy-substituted NiPc supported on CNTs achieved stable operation for 40 hours with a CO selectivity greater than 99.5%. github.io

Graphene and its derivatives, such as graphene oxide (GO), are other promising supports for NiPc. rsc.org The controllable dispersion of NiPc on GO can lead to the formation of highly efficient Ni–N4–C active sites. rsc.org Furthermore, the covalent conjugation of NiPc to graphitic carbon surfaces through linkages like pyrazine (B50134) has been shown to create strong electronic coupling, which enhances electron transfer and improves catalytic performance. rsc.orgrsc.org This strong interaction can lower the energy barrier for the formation of key reaction intermediates. rsc.orgrsc.org

Other porous materials, such as covalent organic frameworks (COFs), have also been explored for immobilizing NiPc. rsc.org These frameworks provide a robust and porous structure with well-defined active sites, leading to high stability and activity for CO2RR. rsc.org

Electrocatalysis for Oxygen Reduction Reaction (ORR) and Hydrogen Evolution Reaction (HER)

Beyond CO2RR, this compound and its derivatives have been investigated as electrocatalysts for other important reactions, including the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER). acs.org These reactions are crucial for various energy conversion and storage technologies, such as fuel cells and water electrolyzers.

For both ORR and HER, the catalytic activity of NiPc-based materials is closely linked to the structure of the active sites. acs.org Pyrolysis of a mixture of NiPc and carbon black is a common method to prepare these electrocatalysts. acs.org The pyrolysis temperature plays a critical role in determining the final structure of the active sites. At lower temperatures (up to 600 °C), atomically dispersed Ni–Nx sites are typically retained. acs.org At higher temperatures, these sites can coalesce to form nickel nanoparticles. acs.org

In the context of HER, the presence of Ni nanoparticles has been found to enhance the catalytic activity, leading to decreased overpotentials. acs.org For ORR, however, an increase in pyrolysis temperature does not appear to be beneficial for the electrocatalytic activity. acs.org Instead, secondary active sites, such as pyridinic nitrogen, seem to be more effective for achieving faster kinetics and reducing the production of undesirable peroxide species. acs.org

Table 2: Electrocatalytic Performance of NiPc-Derived Catalysts for ORR and HER
ReactionCatalyst CompositionKey Structural FeaturePerformance CharacteristicReference
HERPyrolyzed NiPc/Carbon BlackNi nanoparticlesEnhanced activity with decreased overpotentials acs.org
ORRPyrolyzed NiPc/Carbon BlackNitrogen-pyridinic sitesFaster kinetics and reduced peroxide production acs.org

Photocatalytic Applications for Degradation and Energy Production

This compound also exhibits interesting properties as a photocatalyst, enabling its use in environmental remediation and energy production applications. nih.govresearchgate.net The strong light absorption of NiPc in the visible region of the electromagnetic spectrum makes it an effective sensitizer (B1316253) in photocatalytic systems. researchgate.netnih.gov

In the context of environmental applications, NiPc-based photocatalysts have been used for the degradation of organic pollutants. For instance, loading NiPc onto a functionalized mesoporous solid support has been shown to create an efficient visible-light photocatalyst for the degradation of 2,4-dichlorophenol. dntb.gov.ua

For energy production, a notable application is the photocatalytic degradation of formic acid to produce hydrogen. nih.govresearchgate.net A composite material consisting of nickel(II) phthalocyanine and graphene oxide supported on titanium dioxide (NiPc@GO/TiO2) has been developed for this purpose. nih.govresearchgate.net In this system, NiPc acts as a sensitizing agent, enhancing the photocatalytic reaction rate under visible light. nih.govresearchgate.net The graphene oxide component helps to reduce the band gap of TiO2, further promoting the reaction. nih.govresearchgate.net This photocatalytic system was reported to produce hydrogen at a rate of 1.38 mmol h⁻¹. nih.gov

Optoelectronic Device Research

The unique electronic and optical properties of this compound have made it a subject of interest in the field of optoelectronics. researchgate.netspringerprofessional.de Its characteristics as a p-type organic semiconductor, combined with its chemical and thermal stability, make it a suitable material for various electronic devices. acs.org

NiPc has been explored as the active component in organic thin-film transistors (OTFTs). acs.org The charge transport properties of NiPc films are crucial for the performance of these devices. acs.org Research has shown that modifying the phthalocyanine molecule, for example, through sulfonation, can lead to high hole mobility. acs.org A device incorporating a mixture of monosulfonated and disulfonated NiPc achieved a hole mobility of 1.1 cm² V⁻¹ s⁻¹, which was a record for solution-processed phthalocyanine derivatives at the time. acs.org

In the realm of solar energy conversion, NiPc has been investigated for its potential in photovoltaic applications. researchgate.net Heterojunction solar cells have been fabricated using NiPc thin films. researchgate.net For example, a p-NiPc/n-Si heterojunction has demonstrated photovoltaic characteristics with efficiencies in the range of 3-5% under laboratory conditions. researchgate.net More recently, organic/inorganic heterojunctions, such as those incorporating NiPc with indium selenide (B1212193) (InSe), have been studied. researchgate.netspringerprofessional.de The inclusion of an InSe layer in an ITO/NiPc/Al structure was found to significantly improve the short-circuit current and fill factor of the device, highlighting the potential of NiPc in hybrid photovoltaic systems. researchgate.net

Organic Solar Cells and Photovoltaic Performance Enhancement

The versatility of this compound has been particularly evident in the realm of organic solar cells, where it has been explored in different architectures to improve efficiency and stability.

This compound has emerged as a promising and cost-effective hole-transport material (HTM) in perovskite solar cells (PSCs), challenging the dominance of more expensive materials like spiro-OMeTAD. researchgate.net When used as an HTM in an inverted planar PSC architecture, pristine NiPc has demonstrated the ability to facilitate efficient hole extraction from the perovskite absorber layer. acrhem.orgacrhem.org

Research has shown that the performance of NiPc-based PSCs is highly dependent on the processing and structural characteristics of the NiPc layer. For instance, thermal annealing of the NiPc layer has been shown to improve the interface between the HTM and the perovskite, leading to enhanced charge transfer and collection efficiency. acrhem.org This process can lead to the incorporation of NiPc molecules into the perovskite grain boundaries, which improves hole extraction. acrhem.org The thickness of the NiPc layer is another critical parameter; a layer that is too thin may not fully cover the perovskite surface, while an excessively thick layer can increase series resistance, both of which are detrimental to device performance. acrhem.org

Studies have reported impressive power conversion efficiencies (PCEs) for PSCs employing NiPc as the HTM. Initial reports showed a PCE of 14.3% for inverted planar PSCs with a 30 nm thick NiPc layer, outperforming typical copper phthalocyanine (CuPc) based devices. acrhem.orgias.ac.inresearchgate.net Further interface engineering and thermal annealing have pushed this efficiency to as high as 20%, with a notable short-circuit current density (Jsc) of 24.4 mA/cm², an open-circuit voltage (Voc) of 1.08 V, and a fill factor (FF) of 75.3%. acrhem.org Another study reported a PCE of 12.1% with a Jsc of 17.64 mA/cm², a Voc of 0.94 V, and an FF of 73%. researchgate.net Photoluminescence and impedance spectroscopy analyses confirm that thermally deposited NiPc possesses good hole-extraction capabilities. researchgate.net

Photovoltaic Performance of Perovskite Solar Cells using this compound (NiPc) as the Hole-Transport Material
Power Conversion Efficiency (PCE)Short-Circuit Current Density (Jsc)Open-Circuit Voltage (Voc)Fill Factor (FF)Device ArchitectureReference
20%24.4 mA/cm²1.08 V75.3%Annealed NiPc HTM acrhem.org
14.3%19.45 mA/cm²1.0 V73.6%Inverted Planar acrhem.orgresearchgate.net
12.1%17.64 mA/cm²0.94 V73%Planar researchgate.net

Phthalocyanines (Pcs) are recognized as promising candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their intense absorption in the red and near-infrared regions of the solar spectrum, as well as their high chemical, thermal, and light stability. scispace.commarmara.edu.trrsc.org These properties are crucial for the development of efficient and durable photovoltaic devices. scispace.com The versatility of the phthalocyanine structure allows for extensive molecular engineering, where the central metal atom and peripheral substituents can be modified to tune the optoelectronic properties. scispace.com

While much of the research on phthalocyanine-based DSSCs has focused on zinc phthalocyanine (ZnPc) derivatives, which have achieved record efficiencies, the principles apply to other metallophthalocyanines like NiPc. mdpi.com The function of the phthalocyanine in a DSSC is to act as the light harvester. scispace.com Upon absorbing photons, the dye molecule gets excited and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), which then leads to the generation of a photocurrent. rsc.org

The efficiency of phthalocyanine-based DSSCs is influenced by factors such as preventing dye aggregation on the semiconductor surface and optimizing the electronic push-pull structure within the molecule to facilitate directional electron transfer. rsc.orgnih.gov For instance, asymmetric zinc phthalocyanines have been engineered to achieve high light-harvesting efficiencies, resulting in significant photocurrents and power conversion efficiencies reaching up to 6.4% under standard solar conditions. mdpi.com Optimized ZnPc-based DSSCs have demonstrated PCE values as high as 9.81%. mdpi.com Although specific high-performance metrics for this compound in DSSCs are less commonly reported in recent literature, its inherent properties as a phthalocyanine make it a relevant compound for continued research in this area.

Organic Thin Film Transistors (OTFTs) and Charge Injection Engineering

This compound has been utilized as the active semiconducting layer in organic thin-film transistors (OTFTs). researchgate.netdtic.mil OTFTs are fundamental components of flexible and large-area electronics, and the performance of these devices is critically dependent on the charge transport properties of the organic semiconductor. rsc.orgresearchgate.net NiPc is considered a p-type organic semiconductor, and its charge carrier mobility is a key parameter for transistor performance. researchgate.net

Research into various metal phthalocyanines has highlighted the importance of molecular structure and film morphology on charge mobility. rsc.org For instance, solution-processed sulfonated this compound derivatives have demonstrated high hole mobility values, reaching up to 1.1 cm² V⁻¹ s⁻¹, a record for solution-processed phthalocyanines at the time. researchgate.net This high mobility was partly attributed to the favorable edge-on orientation of the molecules in the thin film. researchgate.net The choice of source and drain contact metals also plays a significant role in charge injection engineering, with different metals forming different types of electrical contacts with the NiPc layer. ias.ac.in

Rectifying Devices and Diode Characteristics

Thin films of this compound have been shown to exhibit rectifying behavior, making them suitable for applications in organic diodes. ias.ac.inasianjournalofphysics.com A rectifying device, or diode, allows current to flow predominantly in one direction. This behavior is typically observed in structures where the NiPc film is placed between two different metallic electrodes, forming a sandwich structure. ias.ac.inewha.ac.kr

The current-voltage (I-V) characteristics of these devices are often asymmetric, which is the hallmark of rectification. For example, a device with a gold-NiPc-indium (Au/NiPc/In) structure has been shown to exhibit strong rectifying behavior, particularly after thermal annealing. ewha.ac.kr The rectification is attributed to the formation of a Schottky barrier at the interface between the NiPc and one of the metal electrodes. ewha.ac.kr At low forward voltages, the current density can be described by the standard diode equation, while at higher voltages, conduction may be dominated by space-charge-limited conduction (SCLC). ewha.ac.kr

The performance of NiPc-based rectifying devices, including the rectification ratio (the ratio of forward to reverse current at a given voltage), can be significantly influenced by factors such as thermal annealing and exposure to ambient conditions. ias.ac.inewha.ac.kr Annealing can improve the interface and reduce defects, leading to better diode characteristics. ias.ac.in P-NiPc/n-Si heterojunctions have also been fabricated, demonstrating photovoltaic features with efficiencies of up to 5.03% and good rectifying properties. researchgate.net

Development of Optical Limiting Materials

Optical limiting materials are designed to protect sensitive optical components and human eyes from damage by high-intensity laser radiation. These materials exhibit a decrease in transmittance as the input light intensity or fluence increases. asianjournalofphysics.com Phthalocyanines, including NiPc, are considered promising candidates for optical limiting applications due to their strong nonlinear optical (NLO) properties. acrhem.orgscispace.com

The central metal atom in the phthalocyanine macrocycle can influence the NLO properties. The "heavy-atom effect," where heavier central atoms like indium or lead are used, can enhance the intersystem crossing rate, leading to a more efficient population of the triplet excited state, which often has a strong absorption. This can result in an enhanced RSA and better optical limiting performance. researchgate.net While specific studies focusing solely on NiPc are part of a broader investigation into metallophthalocyanines, the general principles of RSA and the tunability of the phthalocyanine structure make NiPc and its derivatives interesting materials for the development of advanced optical limiters. acrhem.orgresearchgate.net

Fundamental Biological Interactions

Beyond its applications in electronics and optics, this compound and its derivatives have been investigated for their interactions with biological systems, opening avenues for biomedical applications.

The interaction of water-soluble derivatives, such as nickel tetra sulfonated phthalocyanine (NiTSPc), with major transport proteins like human serum albumin (HSA) has been studied. Spectroscopic analyses have shown that NiTSPc can bind to HSA at a single site, with the primary driving forces being hydrophobic interactions. acrhem.org This binding can induce conformational changes in the protein. acrhem.org

In the context of medical imaging, a reductively convertible this compound precursor has been developed as a "turn-on" contrast agent for photoacoustic imaging. mdpi.comnih.gov This precursor is designed to be activated by biological thiols, such as glutathione, which are often found in higher concentrations in cancer cells. mdpi.com This targeted activation allows for the specific visualization of the reductive environment within tumors, demonstrating the potential of NiPc-based compounds in cancer diagnostics. mdpi.comnih.gov Experiments have shown that this precursor exhibits no cytotoxicity to cancer or normal cells at effective concentrations. mdpi.com

Molecular Interactions with Biomolecules (e.g., Human Serum Albumin)

The interaction between this compound derivatives and serum albumins, such as Human Serum Albumin (HSA), is a significant area of research. These studies are crucial for understanding the pharmacokinetics and biological activity of phthalocyanines, which have applications in areas like photodynamic therapy. The focus is often on water-soluble derivatives, such as nickel (II) tetrasulfonated phthalocyanine (NiTSPc), to ensure biological compatibility.

The binding of nickel (II) tetrasulfonated phthalocyanine to HSA has been characterized as a spontaneous process, primarily driven by hydrophobic forces. researchgate.netcivilica.com Spectroscopic analyses, including fluorescence and optical absorption, are key techniques used to investigate these interactions. researchgate.netnih.gov

Fluorescence quenching measurements of HSA in the presence of NiTSPc reveal the binding mechanism. Studies have shown that the quenching mechanism is of a dynamic type. nih.gov The binding constant (K), a measure of the affinity between the molecule and the protein, has been determined to be significant. For instance, at 25°C in a phosphate (B84403) buffer (pH 7.4), the binding constant (K) for the interaction of a nickel tetrasulfonated phthalocyanine anion with HSA was estimated to be 4.89 x 10⁵ M⁻¹. researchgate.netcivilica.com Another study identified a single binding site on HSA for NiTSPc with a binding constant (Kb) of 1.26 x 10⁶ at 25°C. nih.gov

Thermodynamic analysis using the van't Hoff equation provides deeper insight into the forces driving the complex formation. The interaction is characterized by a positive enthalpy change (ΔH°) and a large positive entropy change (ΔS°). researchgate.net At 25°C, the enthalpy and entropy changes were calculated to be 28.08 kJ/mol and 203.09 J/(mol·K), respectively. researchgate.netcivilica.com The positive enthalpy suggests that the binding is entropically driven, which is a hallmark of hydrophobic interactions playing a major role in the binding process. researchgate.netcivilica.com

Thermodynamic Parameters for Nickel (II) Tetrasulfonated Phthalocyanine Binding to HSA

Temperature (°C)Binding Constant (K) (M⁻¹)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
20--28.08203.09
254.89 x 10⁵-32.48
35--
40--

Note: Data derived from studies on nickel (II) tetrasulfonated phthalocyanine anion at pH 7.40. researchgate.netcivilica.com Dashes indicate data not provided in the source.

The binding of this compound derivatives to HSA induces noticeable conformational and microenvironmental changes in the protein. nih.gov Spectroscopic techniques such as Fourier transform infrared (FT-IR) and circular dichroism (CD) are employed to detect these structural alterations. nih.govnih.gov

FT-IR and CD spectroscopy results demonstrate that NiTSPc interacts with the amino acid residues of the main polypeptide chain of HSA. nih.gov This interaction leads to the disruption of the protein's internal hydrogen bonding network. nih.gov The conformational changes affect the secondary structure of HSA, altering the protein's natural folding. nih.gov Furthermore, synchronous fluorescence spectroscopy reveals that the microenvironment around the protein's fluorophores is also changed upon binding. nih.gov

Supercapacitor Applications and Energy Storage Research

This compound (NiPc) is an attractive material for energy storage, particularly in supercapacitors, due to its high theoretical specific capacitance (2573 F g⁻¹), excellent chemical and thermal stability, and well-defined redox behavior. researchgate.net It is explored both in its pure form and as a composite material to enhance electrochemical performance. researchgate.netdaneshyari.comdaneshyari.com

Research has focused on using NiPc in the form of nanofibers and in composites with conductive carbon materials like reduced graphene oxide (rGO). researchgate.netdaneshyari.comdaneshyari.com A composite of NiPc nanofibers and rGO demonstrates significantly improved supercapacitor performance compared to the individual components. daneshyari.comdaneshyari.com This composite material has exhibited a specific capacitance of 223.28 Fg⁻¹ at a current density of 1 Ag⁻¹, which is four times higher than either NiPc or rGO alone. researchgate.netdaneshyari.comdaneshyari.com

The enhanced performance is attributed to the synergistic effect between the NiPc and rGO. daneshyari.comdaneshyari.com This combination provides a better physical interface, which lowers the charge transfer resistance and improves the charge storage capacity. daneshyari.comdaneshyari.com Furthermore, these composite electrodes show good stability, maintaining performance over 1000 continuous charging and discharging cycles. researchgate.netdaneshyari.comdaneshyari.com The interaction of the NiPc nanofibers with the electrolyte ions on the surface of the rGO is believed to contribute to more effective charge storage and delivery. researchgate.net

Performance of this compound-Based Supercapacitor Electrodes

Electrode MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Cycle Stability
NiPc Nanofiber - rGO Composite223.281Good stability over 1000 cycles

Q & A

Q. What experimental methodologies are recommended for synthesizing nickel phthalocyanine and confirming its structural integrity?

To synthesize this compound, common approaches include solvothermal reactions (e.g., boronate esterification for covalent organic frameworks) and pulsed laser deposition for thin films . Structural confirmation requires a combination of spectroscopic techniques:

  • FT-IR and NMR to verify functional groups and substituent positions .
  • X-ray absorption spectroscopy (XAS) to analyze the coordination environment of the nickel center .
  • UV-Vis spectroscopy to assess electronic transitions and π-π stacking behavior .
    For reproducibility, document solvent systems, temperature, and catalyst ratios in detail, and cross-validate results with elemental analysis .

Q. How can researchers fabricate this compound thin films, and what parameters influence their electrical properties?

Thin films are typically fabricated via pulsed laser deposition or spin-coating. Key parameters include:

  • Substrate temperature and deposition rate , which affect crystallinity and surface morphology .
  • Film thickness (e.g., 50–200 nm), which influences electrical conductivity due to variations in grain boundaries and charge carrier mobility .
    Characterize films using atomic force microscopy (AFM) for surface roughness and Hall effect measurements for conductivity .

Q. What are the best practices for ensuring reproducibility in this compound synthesis?

  • Provide detailed protocols for solvent selection, reaction time, and purification steps (e.g., Soxhlet extraction for covalent organic frameworks) .
  • Include supplementary data (e.g., FT-IR peaks, NMR shifts) in publications to enable cross-validation .
  • Use standardized characterization workflows, such as thermogravimetric analysis (TGA) for thermal stability and cyclic voltammetry for redox behavior .

Advanced Research Questions

Q. How can substituents and conjugation strategies optimize this compound for electrocatalytic CO₂ reduction?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro or carboxyl) enhance the nickel center’s electrophilicity, improving CO₂ adsorption and activation .
  • Conjugation strategies : Graphite conjugation (e.g., Ni(NH₂)₈Pc-GC) enhances charge transfer efficiency, achieving high current densities (>200 mA/cm²) in flow cells .
  • Experimental design : Use in situ XAS to monitor structural changes during catalysis and correlate with Faradaic efficiency metrics .

Q. How should researchers resolve contradictions in reported catalytic activities of this compound across studies?

Contradictions often arise from variations in:

  • Synthetic conditions (e.g., solvent polarity affecting aggregation states) .
  • Electrochemical setups (e.g., H-cell vs. flow cell configurations altering mass transport) .
  • Post-synthetic treatments (e.g., annealing temperature modifying crystallinity) .
    Address these by replicating studies using identical parameters and publishing raw datasets for transparency .

Q. What advanced characterization techniques are critical for analyzing this compound’s electronic structure?

  • X-ray absorption near-edge structure (XANES) : Probes the oxidation state and ligand environment of nickel .
  • Extended X-ray absorption fine structure (EXAFS) : Quantifies bond lengths and coordination numbers around the metal center .
  • Density functional theory (DFT) simulations : Validate experimental spectra and predict electronic localization effects .

Q. How can this compound be integrated into covalent organic frameworks (COFs) for enhanced functionality?

  • Monomer design : Use octahydroxyphthalocyaninato nickel(II) [(OH)₈PcNi] with 1,4-benzenediboronic acid (BDBA) to form 2D COFs via solvothermal synthesis .
  • Optimization : Adjust solvent systems (e.g., dimethylacetamide/o-dichlorobenzene) to improve crystallinity and surface area (>500 m²/g) .
  • Applications : Leverage the ordered π-stacking in COFs for charge transport in photoconductive devices .

Q. What methodologies assess the thermal stability of this compound polymers under anaerobic conditions?

  • Thermogravimetric analysis (TGA) : Measure weight loss profiles in nitrogen atmospheres; stable polymers retain >90% mass at 800°C .
  • Char yield analysis : Correlate residual mass with crosslinking density and aromaticity .
  • In situ FT-IR : Track decomposition pathways by identifying volatile byproducts .

Q. How can static and dynamic quenching mechanisms in this compound be distinguished experimentally?

  • Time-resolved fluorescence : Dynamic quenching reduces excited-state lifetimes, while static quenching shows no lifetime change .
  • Stern-Volmer analysis : Linear plots at low concentrations indicate dynamic quenching; upward curvature suggests static quenching .
  • Temperature dependence : Static quenching decreases with temperature, while dynamic quenching increases .

Q. What strategies improve the catalytic selectivity of this compound in ethylene oligomerization?

  • Ligand modification : Pyridine-imine substituents increase steric hindrance, favoring C₄ products (56.7% selectivity) over C₈ .
  • Kinetic profiling : Monitor reaction rates using GC-MS and optimize Al/Ni molar ratios (e.g., 500:1) to suppress side reactions .
  • Operando spectroscopy : Use UV-Vis to track active species and adjust pressure/temperature in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.